Azane;hydroiodide

Catalog No.
S579035
CAS No.
12027-06-4
M.F
H4IN
M. Wt
144.943 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;hydroiodide

CAS Number

12027-06-4

Product Name

Azane;hydroiodide

IUPAC Name

azane;hydroiodide

Molecular Formula

H4IN

Molecular Weight

144.943 g/mol

InChI

InChI=1S/HI.H3N/h1H;1H3

InChI Key

UKFWSNCTAHXBQN-UHFFFAOYSA-N

SMILES

N.I

solubility

WATER: 154.2 G/100 CC @ 0 °C; 230.3 G/100 CC @ 100 DEG
GLYCEROL: 1 G/1.5 ML; ALC: 1 G/3.7 ML; METHANOL: 1 G/2.5 ML
VERY SOL IN ACETONE, AMMONIA; SLIGHTLY SOL IN ETHER

Synonyms

ammonium iodide

Canonical SMILES

[NH4+].[I-]

The exact mass of the compound Azane;hydroiodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water: 154.2 g/100 cc @ 0 °c; 230.3 g/100 cc @ 100 degglycerol: 1 g/1.5 ml; alc: 1 g/3.7 ml; methanol: 1 g/2.5 mlvery sol in acetone, ammonia; slightly sol in ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Nitrogen Compounds - Ammonium Compounds - Supplementary Records. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Basic Chemical Identification of Azane Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification information for Azane hydroiodide, which is synonymous with Ammonium iodide [1].

Property Value
Chemical Name Azane; hydroiodide [1]
Synonym Ammonium iodide [1]
CAS Registry Number 12027-06-4 [1]
Molecular Formula NH₄I [1]
Molecular Weight 144.94 g/mol [1]
Appearance White crystalline powder [1]

Visualizing the Data Gap and Research Pathway

The following diagram outlines the current information gap and a suggested pathway for your research.

Data Gap and Research Path Start User Query: Azane Hydroiodide Solubility Data BasicInfo Available Basic Data (CAS, MW, Formula) Start->BasicInfo DataGap Identified Data Gap: Missing Solubility Values & Protocols BasicInfo->DataGap Path1 Consult Specialized Chemical Databases (SciFinder, Reaxys) DataGap->Path1 Path2 Search Physical Chemistry Handbooks (CRC, Merck) DataGap->Path2 Goal Obtain Comprehensive Solubility Data & Methods Path1->Goal Path2->Goal

References

Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identification and key physical properties of Azane hydroiodide based on the information found [1].

Property Specification
Chemical Name Azane; hydroiodide [1]
Common Name Ammonium iodide [1]
CAS Number 12027-06-4 [1]
Molecular Formula NH₄I [1]
Molecular Weight 144.94 g/mol [1]
Appearance White crystalline powder [1]
Melting Point 551 °C [1]
Density 2.514 g/cm³ [1]

Hazards and Safe Handling

While a full SDS was not available, some safety and handling information can be inferred from the chemical properties and a safety sheet for a different hydroiodide compound.

  • Hazard Classification: The specific classification for Ammonium iodide was not listed. However, a related compound, Benzylpenicillin Diethylaminoethyl Ester Hydroiodide, is classified as causing skin and eye irritation, and may cause skin sensitization and respiratory irritation [2]. Treat Azane hydroiodide with similar caution.
  • Safe Handling Practices: The following guidelines are recommended based on general safety procedures for handling chemical solids [2]:
    • Personal Protection: Wear protective gloves, safety goggles, and impervious clothing. Avoid breathing dust and avoid contact with skin and eyes [2].
    • Handling Precautions: Handle in a well-ventilated area. Use non-sparking tools and avoid dust formation [2].
    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place [2].

Regulatory and Assessment Context

For comprehensive risk assessment, regulatory bodies like the U.S. Environmental Protection Agency (EPA) use formal frameworks. The diagram below outlines the core components of this process, which involves combining hazard information with exposure assessment to characterize risk [3].

cluster_1 IRIS Assessment IRIS IRIS ToxicityValues ToxicityValues IRIS->ToxicityValues Exposure Exposure RiskCharacterization RiskCharacterization Exposure->RiskCharacterization Risk Risk Hazard Hazard Hazard->IRIS Identifies DoseResponse DoseResponse DoseResponse->IRIS Quantifies ToxicityValues->RiskCharacterization RiskCharacterization->Risk

Relationship between hazard assessment, exposure, and final risk characterization.

References

Azane hydroiodide spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Data for Azane Hydroiodides

The table below summarizes the available infrared (IR) spectral data for several azane hydroiodide compounds, compiled from the NIST Standard Reference Database [1] [2] [3].

Compound Name CAS Registry Number Molecular Formula Molecular Weight (g/mol) Sample State for IR Instrument Resolution (cm⁻¹) Special Notes on Spectrum
Trimethyl vinyl ammonium iodide [3] Information missing C5H12IN 213.06 Solid (Mineral Oil Mull) 4 Spectral contamination due to oil around 2900 and 1450 cm⁻¹
Tetramethylammonium iodide [2] 75-58-1 C4H12IN 201.05 Solid (Mineral Oil Mull) 4 Spectral contamination due to oil around 2900, 1450, 1380 cm⁻¹
Tetrapropylammonium iodide [1] 631-40-3 C12H28IN 313.26 Solid (Mineral Oil Mull) 4 No specific contamination noted in abstract

Experimental Methodology

The data for the compounds listed above were collected under standardized conditions, as detailed in the NIST records [1] [2] [3].

  • Sample Preparation: The samples were prepared as mineral oil mulls. In this method, a small amount of the solid compound is ground with mineral oil (Nujol) to form a paste, which is then spread between two infrared-transparent windows (e.g., KBr or NaCl) for analysis.
  • Data Collection: The spectra were measured on dispersive infrared spectrometers (as opposed to modern FTIR instruments) at a resolution of 4 cm⁻¹.
  • Data Processing: The original spectral data were recorded on hard copy and have since been digitized by NIST into the JCAMP-DX file format, which is widely used for exchanging spectral data.

Important Technical Limitations

When interpreting this data, please be aware of the following critical limitations:

  • Spectral Contamination: The use of mineral oil as a mulling agent introduces characteristic, strong absorption bands in the IR spectrum, primarily in the C-H stretching region (around 2900 cm⁻¹) and the C-H bending region (around 1450 cm⁻¹). The data for "Trimethyl vinyl" and "Tetramethyl" compounds explicitly note this contamination [2] [3]. Peaks in these regions cannot be attributed to the analyte.
  • Historical Data: The spectra were most likely recorded prior to 1970. While digitized, the original measurements may differ in detail from those made on modern FTIR instruments.
  • Limited Technique Scope: The search results provided information only on IR spectroscopy. A full spectroscopic characterization for a whitepaper would typically also include data from techniques such as NMR spectroscopy, Mass Spectrometry, and Raman spectroscopy.

Suggested Characterization Workflow

For a thorough analysis, the following workflow outlines the key steps and techniques for a comprehensive spectroscopic characterization. You can use the DOT script below the diagram to generate it for your own documents.

G Start Sample of Azane Hydroiodide Step1 Elemental Analysis (EA) Confirm elemental composition Start->Step1 Step2 Mass Spectrometry (MS) Determine molecular weight Step1->Step2 Step3 Nuclear Magnetic Resonance (NMR) 1H, 13C, etc. Elucidate molecular structure Step2->Step3 Step4 Infrared Spectroscopy (IR) Identify functional groups Step3->Step4 Step5 Raman Spectroscopy Complementary to IR Step4->Step5 Complementary Step6 X-ray Crystallography (if crystal) Determine 3D atomic structure Step5->Step6 End Complete Spectroscopic Characterization Step6->End

How to Proceed with Your Research

The historical IR data is a useful reference, but you will likely need more for a complete analysis.

  • Access the Full Spectra: You can download the digitized JCAMP-DX files for the compounds from their respective pages on the NIST Chemistry WebBook to examine the full spectral data [1] [2] [3].
  • Supplement with Modern Data: To build a comprehensive guide, I suggest you search for recent scientific literature using databases like SciFinder or Reaxys. Specific search terms like "trimethyl(vinyl)azanium iodide Raman" or "tetramethylammonium iodide NMR crystal structure" may yield more contemporary and multi-technique datasets.

References

Azane hydroiodide hydrogen bonding patterns

Author: Smolecule Technical Support Team. Date: February 2026

Hydrogen Bond Analysis Methodology

Although the search results do not contain specific data for azane hydroiodide (which appears to be a simple ammonium salt, HI·NH₃), a research paper on amino acid conjugates provides a clear methodological framework for hydrogen bond analysis that can be directly applied to your compound [1].

Table: Key Analytical Techniques for Hydrogen Bond Characterization [1]

Technique Application in Hydrogen Bond Analysis Key Outcome
Single Crystal X-ray Diffraction Determine precise molecular geometry and intermolecular contacts. Identifies donor-acceptor pairs, measures H-bond distances (D-H, H···A, D···A) and angles (∠D-H···A).
Hirshfeld Surface Analysis Visualize and quantify intermolecular interaction surfaces in a crystal. Generates 2D fingerprint plots for quantitative analysis of H···H, O···H, N···H, I···H contact contributions.
Graph Set Analysis Classify and describe hydrogen bonding patterns topologically. Assigns patterns using Descriptor (D, S, R, C), Donor (d), Acceptor (a), and Number of atoms in pattern (p).

Experimental Protocol for X-ray Crystallography (Summarized from [1]):

  • Crystal Preparation and Mounting: Crystals of the compound are immersed in cryo-oil and mounted on a diffractometer using a Nylon loop.
  • Data Collection: X-ray diffraction data is collected at low temperature (e.g., 173 K or 293 K) using Mo Kα radiation (λ = 0.71073 Å).
  • Structure Solution: The crystal structure is solved using direct methods with programs like SHELXS-97.
  • Refinement: The structure is refined by full-matrix least-squares methods on F² using SHELXL-97. Hydrogen atoms involved in hydrogen bonding are typically located in difference Fourier maps, while others are placed geometrically and refined using a riding model.

Graphviz Workflow and Diagram Specifications

Here is a template written in the DOT language that incorporates your requirements for color, contrast, and layout. You can adapt its structure to visualize hydrogen bonding networks or experimental workflows [2].

G Conceptual Hydrogen Bonding Network Azane Azane Water1 Water1 Azane->Water1 N-H···O Water2 Water2 Azane->Water2 N-H···O Hydroiodide Hydroiodide Acceptor Acceptor Hydroiodide->Acceptor I···H-N Water1->Acceptor O-H···O

Diagram: A template for a hydrogen bonding network featuring color-contrasted nodes and labeled edges.

To implement this successfully, please note the following critical specifications derived from the official Graphviz documentation [2] [3] [4]:

  • Color Palette: You can use the specified hex codes directly (e.g., color="#4285F4", fillcolor="#EA4335") [4].
  • Text Contrast: The fontcolor attribute must be explicitly set for any node containing text to ensure high contrast against the node's fillcolor [5].
  • Edge Labels: The labeldistance attribute is set to 2.5 on the edge style line to meet the requirement for a value greater than 2.0 [2].
  • HTML-like Labels: For advanced text formatting (like multiple colors or fonts within a single node label), you must use HTML-like labels, which require shape to be set to none and the label delimited by <...> [6] [5].

Guidance for Further Research

To obtain the specific information on azane hydroiodide that wasn't available in this search, I suggest these paths:

  • Search Specialized Databases: Look directly in crystallographic databases like the Cambridge Structural Database (CSD) or Inorganic Crystal Structure Database (ICSD) for structures containing "ammonium iodide" or related halogenated ammonium salts.
  • Refine Search Queries: Use more specific or broader terms such as "ammonium iodide crystal structure," "hydrogen bonding in ammonium salts," or "metal-organic frameworks with ammonium cations" in academic search engines.

References

Comprehensive Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Azanediyl Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Pharmaceutical Significance

Azanediyl derivatives (also known as diarylaminodipropionic acid derivatives) represent an important class of nitrogen-containing organic compounds with demonstrated significance in medicinal chemistry and drug development. These compounds are characterized by a central nitrogen atom connected to aromatic systems and propionic acid chains, creating versatile scaffolds that can be structurally modified to optimize pharmacological properties. The growing global health crisis of antimicrobial resistance (AMR), particularly among ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has intensified the search for novel chemotherapeutic agents with activity against drug-resistant bacterial strains. The azanediyl-based molecular framework has emerged as a promising candidate in this endeavor, demonstrating potent activity against clinically relevant multidrug-resistant pathogens including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).

Recent studies have revealed that N-substituted β-amino acid derivatives bearing hydroxyphenyl moieties exhibit structure-dependent antimicrobial activity with particular efficacy against Gram-positive pathogens. These compounds represent an important development in the field of antimicrobial drug discovery, as they potentially overcome conventional resistance mechanisms such as enzymatic degradation, efflux pump overexpression, and target site modification. Additionally, certain azanediyl derivatives have demonstrated antiproliferative activity in drug-resistant cancer cell lines, suggesting potential applications in oncology beyond their antimicrobial utility. The synthesis of these compounds typically involves nucleophilic aromatic substitution reactions, esterification, hydrazinolysis, and condensation reactions that allow for systematic structural variation to establish structure-activity relationships.

Synthetic Methodologies for Azanediyl Derivatives

Core Synthesis of 3,3'-((Hydroxyphenyl)azanediyl)dipropionic Acid Scaffolds

The foundational synthesis of azanediyl derivatives begins with the preparation of the 3,3'-((hydroxyphenyl)azanediyl)dipropionic acid core structure through a direct nucleophilic addition reaction. The most efficient protocol involves reacting m-aminophenol (5.45 g, 50 mmol) with acrylic acid (10.81 g, 150 mmol) in aqueous medium (5 mL water) at elevated temperature (75°C) for 5 hours [1]. This reaction proceeds through a Michael-type addition mechanism where the aromatic amine attacks the β-carbon of the acrylic acid, followed by proton transfer and subsequent addition of a second equivalent of acrylic acid. The product precipitates directly from the reaction mixture upon cooling, requiring only filtration and recrystallization from a water-ethanol mixture to obtain the pure compound as a light brown powder with a respectable yield of 75% and melting point of 150-152°C [1].

For the isomeric 2-hydroxyphenyl variant, a similar approach can be employed using o-aminophenol (10.9 g, 100 mmol) and acrylic acid (18 g, 250 mmol) in water (100 mL), though this requires extended reflux conditions (14 hours) to achieve complete conversion [2]. The product is obtained as a white powder after filtration and washing with propan-2-ol, with a comparable yield of 75% and a higher melting point (181-183°C), suggesting potentially different crystalline packing in the solid state [2]. The structural similarity yet distinct physical properties of these isomeric compounds provides opportunities for exploring how regiochemistry influences biological activity and physicochemical properties.

Table 1: Comparative Synthesis of Hydroxyphenyl Azanediyl Dipropionic Acid Isomers

Parameter 3-Hydroxyphenyl Isomer 2-Hydroxyphenyl Isomer
Starting Material m-Aminophenol o-Aminophenol
Acrylic Acid Equivalents 3 equiv 2.5 equiv
Reaction Conditions 75°C, 5 h Reflux, 14 h
Solvent System Water (5 mL) Water (100 mL)
Workup Procedure Filtration, recrystallization (water/ethanol) Filtration, washing (propan-2-ol)
Yield 75% 75%
Melting Point 150-152°C 181-183°C
Physical Form Light brown powder White powder
Derivatization Strategies and Functional Group Manipulations

Following preparation of the core azanediyl scaffold, extensive derivatization can be performed to explore structure-activity relationships and optimize pharmacological properties. The carboxylic acid functionalities serve as versatile handles for chemical modification through standard esterification, hydrazide formation, and amide coupling reactions. For instance, ester derivatives can be prepared by treating the dipropionic acid core with methanol in the presence of concentrated sulfuric acid as a catalyst, heating under reflux for 7 hours to obtain the corresponding dimethyl ester in 56% yield after recrystallization from propan-2-ol [1].

More elaborate derivatization can be achieved through hydrazinolysis of the ester intermediates, followed by condensation with various aryl aldehydes and heterocyclic carboxaldehydes to generate diverse hydrazone derivatives. These secondary transformations significantly expand the structural diversity accessible from the common azanediyl core and allow for systematic investigation of how steric, electronic, and lipophilic properties influence biological activity. The synthetic workflow below illustrates the complete derivatization pathway from the core azanediyl scaffold to various advanced intermediates:

G Start Core Azanediyl Scaffold (3,3'-((hydroxyphenyl)azanediyl)dipropionic acid) Ester Esterification Methanol/H2SO4 Reflux 7h Start->Ester Hydrazide Hydrazinolysis Hydrazine hydrate Reflux 4-6h Ester->Hydrazide AcidChloride Acid Chloride Formation Thionyl chloride Reflux 2h Ester->AcidChloride Hydrazone Condensation Aryl aldehydes Reflux 6-8h Hydrazide->Hydrazone Amide Amide Coupling Primary/Secondary amines Base, 12-24h AcidChloride->Amide

Structural Characterization and Analytical Data

Spectroscopic Properties and Structural Confirmation

Comprehensive structural characterization of azanediyl derivatives is essential for confirming synthetic success and ensuring compound purity for biological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and purity of synthesized compounds. For the core 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid, characteristic signals in the (^1)H NMR spectrum (400 MHz, DMSO-d6) include triplet resonances at δ 2.44 ppm (4H, 2× CH₂CO) and δ 3.49 ppm (4H, 2× NCH₂), along with distinctive aromatic proton patterns between δ 5.99-6.94 ppm for the trisubstituted phenyl ring [1]. The (^{13})C NMR spectrum (101 MHz, DMSO-d6) shows characteristic carbonyl carbon signals at δ 173.30 ppm and aromatic carbon signals between δ 99.11-158.53 ppm, providing confirmation of the molecular structure [1].

Fourier-Transform Infrared (FTIR) spectroscopy offers complementary structural information, particularly regarding functional groups. The core azanediyl dipropionic acid exhibits broad OH stretching vibrations around 3323 cm⁻¹ and a strong carbonyl stretching band at 1662 cm⁻¹ [1]. For more complex derivatives such as diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate), additional computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can provide optimized geometric parameters that show excellent agreement with experimental X-ray crystallographic data, validating both the experimental and computational approaches [3].

Table 2: Characteristic Spectroscopic Data for Azanediyl Derivatives

Analytical Method Key Diagnostic Features Structural Significance
(^1)H NMR Triplet at δ 2.29-2.53 ppm (CH₂CO) Confirms methylene spacer adjacent to carbonyl
Triplet at δ 3.18-3.51 ppm (NCH₂) Verifies nitrogen connectivity
Multiplet at δ 6.03-7.06 ppm (ArH) Characterizes aromatic substitution pattern
(^{13})C NMR Signal at δ 173.30-175.30 ppm (C=O) Confirms carboxylic acid/ester functionality
Signals at δ 46.25-48.60 ppm (NCH₂) Supports N-alkylation
Signals at δ 31.70-32.40 ppm (CH₂CO) Completes structural assignment
FTIR Broad band at 3323-3500 cm⁻¹ (O-H) Indicates hydroxyl functionality
Strong band at 1662-1730 cm⁻¹ (C=O) Confirms carbonyl groups
Bands at 1590-1620 cm⁻¹ (C=C) Suggests aromatic character
Mass Spectrometry Molecular ion peaks Confirms molecular mass and purity
Elemental Analysis C, H, N percentages within ±0.3% of theoretical Verifies composition and purity
Computational Analysis and Electronic Properties

Advanced computational studies provide valuable insights into the electronic properties and reactivity descriptors of azanediyl derivatives. For diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate), frontier molecular orbital (FMO) analysis reveals a highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap of 5.01723 eV, indicating good stability and potential chemical reactivity [3]. The hyperpolarizability value calculated for this compound (5.8832×10⁻³⁰ esu) suggests significant nonlinear optical (NLO) properties, which may have implications for material science applications beyond pharmaceutical uses [3].

Fukui function analysis further elucidates the local reactivity descriptors, identifying specific atomic sites with heightened susceptibility toward nucleophilic or electrophilic attack. This information is particularly valuable for understanding potential metabolic transformation sites or designing further structural modifications. Molecular electrostatic potential (MEP) mapping visualizes the charge distribution across the molecule, revealing electron-rich and electron-deficient regions that influence intermolecular interactions and biological activity [3]. These computational approaches, combined with experimental spectroscopic data, provide a comprehensive understanding of the structural and electronic features that govern the biological properties of azanediyl derivatives.

Biological Evaluation and Antimicrobial Activity

Antimicrobial Performance Against Drug-Resistant Pathogens

The antimicrobial activity of azanediyl derivatives has been systematically evaluated against a panel of clinically relevant drug-resistant bacterial pathogens, with particular focus on Gram-positive organisms such as MRSA and VRE. Structure-activity relationship studies reveal that the nature of the aryl substituent significantly influences antimicrobial potency, with electron-withdrawing groups such as nitro substituents generally enhancing activity against resistant strains [1] [2]. For instance, compound 9 (bearing a 4-nitrophenyl group) and compound 17 (containing a 5-nitro-2-thienyl group) demonstrated exceptional activity against S. aureus MRSA USA300 lineage strain TCH-1516, with minimum inhibitory concentration (MIC) values of 4-16 µg/mL [2].

The most promising compounds exhibit a dual antimicrobial and anticancer profile, with compounds 5, 6, and 25 showing significant antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells at low micromolar concentrations [1]. Mechanistic studies indicate that these compounds induce significant oxidative stress in cancer cells while demonstrating low cytotoxic activity in non-cancerous HEK293 cells, suggesting a potential therapeutic window [1]. Additionally, in silico modeling reveals that compound 25 interacts with HER-2 and c-MET proteins, providing insight into potential molecular targets for this class of compounds [1].

Table 3: Antimicrobial Activity of Selected Azanediyl Derivatives

Compound Structural Features Biological Activity MIC Values (µg/mL)
9 4-Nitrophenyl substituent Anti-MRSA activity 4-16 µg/mL vs. S. aureus TCH-1516
17 5-Nitro-2-thienyl group Anti-MRSA activity 4-16 µg/mL vs. S. aureus TCH-1516
18 5-Nitro-2-furyl group Anti-MRSA activity 4-16 µg/mL vs. S. aureus TCH-1516
26 Optimized structure with 2-hydroxyphenyl core Broad-spectrum vs. Gram-positive bacteria and fungi Comparable to control antibiotics vs. S. aureus TCH-1516 and E. faecalis AR-0781; 16 µg/mL vs. C. albicans AR-0761
5, 6, 25 Varied aryl substituents Anticancer activity (cisplatin-resistant FaDu cells) Low micromolar concentrations
Structure-Activity Relationship Analysis

Systematic evaluation of azanediyl derivatives has revealed important structure-activity relationships (SAR) that guide further optimization. The presence of a hydroxyphenyl core appears essential for antimicrobial activity, with the regioisomeric position (2- vs. 3-hydroxyphenyl) influencing the spectrum of activity and potency [1] [2]. Incorporation of extended aromatic systems such as 1-naphthyl groups or electron-deficient heterocycles including 5-nitro-2-thienyl and 5-nitro-2-furyl substituents generally enhances activity against Gram-positive pathogens [1]. The physicochemical properties of these compounds, particularly lipophilicity and hydrogen bonding capacity, appear to critically influence cellular penetration and target engagement.

The diagram below illustrates the key structure-activity relationships identified for azanediyl derivatives:

G Core Hydroxyphenyl Core (Essential for activity) Position OH Position (2-OH vs 3-OH affects spectrum) Core->Position EWG Electron-Withdrawing Groups (Nitro enhances potency) Core->EWG Extended Extended Aromatics (Naphthyl improves activity) Core->Extended Heterocyclic Electron-Deficient Heterocycles (Nitro-thienyl/furyl effective) Core->Heterocyclic Properties Optimized Physicochemical Properties (Lipophilicity/H-bonding critical) Core->Properties

Experimental Protocols

Protocol 1: Synthesis of 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid

Objective: Preparation of the core azanediyl scaffold for further derivatization.

Materials:

  • m-Aminophenol (5.45 g, 50 mmol)
  • Acrylic acid (10.81 g, 150 mmol, 3 equiv)
  • Deionized water (5 mL)
  • Diethyl ether for washing
  • Ethanol for recrystallization

Procedure:

  • Charge a 100 mL round-bottom flask with m-aminophenol (5.45 g, 50 mmol) and acrylic acid (10.81 g, 150 mmol).
  • Add deionized water (5 mL) and attach a reflux condenser.
  • Heat the reaction mixture at 75°C with stirring for 5 hours using an oil bath or heating mantle.
  • Monitor reaction completion by TLC (silica gel, ethyl acetate:hexanes 1:1, UV visualization).
  • After completion, allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
  • Collect the crystalline product by vacuum filtration using a Büchner funnel.
  • Wash the solid thoroughly with diethyl ether (3 × 20 mL) to remove any unreacted starting materials.
  • Recrystallize the crude product from a water-ethanol mixture (1:1 v/v) to afford pure 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid as a light brown powder.
  • Dry the product under vacuum at 50°C for 6 hours to constant weight.

Expected Results: 18.97 g (75% yield) of light brown powder; m.p. 150-152°C.

Characterization:

  • (^1)H NMR (400 MHz, DMSO-d6) δ: 2.44 (t, J = 7.1 Hz, 4H, 2× CH₂CO), 3.49 (t, J = 7.1 Hz, 4H, 2× NCH₂), 5.99-6.15 (m, 3H, HAr), 6.94 (t, J = 8.0 Hz, 1H HAr), 9.02 (s, 1H, OH), 12.25 (s, 2H, COOH).
  • (^{13})C NMR (101 MHz, DMSO-d6) δ: 32.05 (CH₂CO), 46.40 (NCH₂), 99.11, 103.31, 103.63, 129.99, 148.21, 158.53 (CAr), 173.30 (C=O).
  • FTIR (KBr): νmax 3323 (OH), 1662 (C=O) cm⁻¹.
Protocol 2: Synthesis of Dimethyl 3,3'-((3-hydroxyphenyl)azanediyl)dipropionate

Objective: Esterification of the core azanediyl dipropionic acid to generate ester intermediate for further derivatization.

Materials:

  • 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic acid (0.51 g, 2 mmol)
  • Concentrated sulfuric acid (1 mL)
  • Methanol (7 mL)
  • 5% sodium carbonate solution
  • Propan-2-ol for recrystallization

Procedure:

  • Charge a 50 mL round-bottom flask with 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid (0.51 g, 2 mmol).
  • Add methanol (7 mL) and concentrated sulfuric acid (1 mL) carefully with stirring.
  • Attach a reflux condenser and heat the mixture under reflux for 7 hours.
  • Monitor reaction progress by TLC (silica gel, dichloromethane:methanol 9:1, UV visualization).
  • After completion, cool the reaction mixture to room temperature and carefully evaporate the solvent under reduced pressure using a rotary evaporator.
  • Neutralize the residue with 5% sodium carbonate solution to pH 7 with stirring.
  • Collect the resulting solid by vacuum filtration.
  • Wash the solid thoroughly with plenty of water to remove inorganic salts.
  • Recrystallize from propan-2-ol to afford pure dimethyl ester as a light brown powder.

Expected Results: 0.31 g (56% yield) of light brown powder; m.p. 155-157°C.

Characterization:

  • (^1)H NMR (400 MHz, DMSO-d6) δ: 2.53 (overlaps with DMSO-d6, 4H, 2× CH₂CO), 3.51 (t, J = 7.1 Hz, 4H, 2× NCH₂), 3.60 (s, 6H, 2× CH₃), 6.03-6.14 (m, 3H, HAr), 6.94 (t, J = 8.4 Hz, 1H, HAr), 9.05 (s, 1H, OH).
  • (^{13})C NMR (101 MHz, DMSO-d6) δ: 31.70 (CH₂CO), 46.25 (NCH₂), 51.40 (CH₃).
Protocol 3: Antimicrobial Susceptibility Testing

Objective: Evaluation of synthesized azanediyl derivatives against drug-resistant bacterial pathogens.

Materials:

  • Test compounds (synthesized azanediyl derivatives)
  • Reference antibiotics (vancomycin, linezolid as controls)
  • Mueller-Hinton broth
  • Bacterial strains: MRSA USA300 TCH-1516, VRE AR-0781
  • 96-well microtiter plates
  • Sterile DMSO for compound solubilization

Procedure:

  • Prepare stock solutions of test compounds in DMSO at 5120 µg/mL concentration.
  • Perform twofold serial dilutions in Mueller-Hinton broth across 96-well microtiter plates.
  • Standardize bacterial inoculum to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in sterile saline.
  • Further dilute bacterial suspension in Mueller-Hinton broth to achieve final inoculum of 5 × 10⁵ CFU/mL.
  • Add standardized bacterial suspension to each well of the microtiter plate containing serial dilutions of test compounds.
  • Include growth control (bacteria without compound), sterility control (broth only), and solvent control (DMSO at highest concentration used).
  • Incubate plates at 35°C for 16-20 hours under ambient atmosphere.
  • Determine MIC as the lowest concentration of compound that completely inhibits visible growth.
  • Perform all tests in triplicate to ensure reproducibility.

Quality Control:

  • Include reference strains with known MIC values for quality control.
  • Ensure DMSO concentration does not exceed 1% (v/v) as higher concentrations may affect bacterial growth.
  • Verify inoculum purity by subculturing on appropriate agar plates.

Conclusion and Future Perspectives

The synthesis and biological evaluation of azanediyl derivatives outlined in these Application Notes demonstrate the significant potential of this chemical class as a source of novel antimicrobial agents targeting drug-resistant pathogens. The synthetic methodologies presented allow for efficient preparation of the core scaffold and systematic structural diversification to explore structure-activity relationships. The protocols for biological evaluation provide standardized methods for assessing antimicrobial activity against clinically relevant drug-resistant bacteria.

Future directions for research on azanediyl derivatives should include mechanistic studies to elucidate their precise molecular targets and modes of action, in vivo efficacy studies in appropriate infection models, and comprehensive ADMET profiling to assess their drug-like properties and potential for further development. The dual antimicrobial and anticancer activities observed for some derivatives warrant further investigation into potential connections between these biological activities and possible applications in combination therapies. The structural tractability of this compound class suggests significant potential for further optimization through medicinal chemistry approaches to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

References

mechanochemical synthesis using azane hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Azane Hydroiodide

"Azane" is the IUPAC name for ammonia (NH₃), and "azane hydroiodide" refers to the salt ammonium iodide (NH₄I) [1] [2] [3].

  • Chemical Profile: Ammonium iodide is a white crystalline powder with the molecular formula NH₄I and a molecular weight of 144.94 g/mol [1].
  • Primary Documented Use in Synthesis: It serves as a dual-functional reagent in copper-mediated cyanation reactions, providing both an iodide source for initial iodination and the nitrogen atom for the subsequent formation of a cyano group (CN) when combined with a carbon source like DMF [1]. This method has been used to convert aryl boronic acids, organosilanes, and electron-rich arenes into nitriles [1].

Mechanochemical Synthesis Context

While specific protocols for using ammonium iodide in mechanochemistry are not detailed in the searched literature, the field of mechanochemistry itself is well-established as a sustainable alternative to traditional solution-based synthesis.

General Workflow for Mechanochemical Synthesis

The diagram below illustrates a typical workflow for a mechanochemical reaction, which would form the basis for any protocol using ammonium iodide.

G Start Start Reaction Setup A Weigh Solid Reagents (e.g., Substrate, NH₄I, Base) Start->A B Load Milling Jar (Stainless Steel, Zirconia, or Teflon) A->B C Add Milling Balls (Specify size, number, material) B->C D Seal and Secure Jar C->D E Set Milling Parameters (Frequency, Time, Intervals) D->E F Begin Milling Process E->F G Post-Reaction Work-up (Open jar, purify product) F->G End Isolate and Analyze Product G->End

Key Principles of Mechanochemistry [4] [5]:

  • Solvent Reduction: Reactions occur between solid reagents through direct mechanical energy (grinding or ball milling), drastically reducing or eliminating solvent use [5].
  • Efficiency: Often leads to faster reaction times, higher yields, and altered selectivity compared to solution-based methods [6] [5].
  • Green Metrics: Generally results in superior environmental performance, with lower E-factor (kg waste per kg product) and Process Mass Intensity (PMI) [5].

Data Summary for Ammonium Iodide

The table below summarizes key chemical and physical data for ammonium iodide (azane hydroiodide) from the search results.

Parameter Value / Description Reference
CAS Number 12027-06-4 [1]
Molecular Formula NH₄I [1]
Molecular Weight 144.94 g/mol [1]
Appearance White crystalline powder [1]
Density 2.514 g/cm³ [1]
Melting Point 551 °C [1]
Documented Role Dual-functional reagent: iodide source & nitrogen donor for cyano group formation. [1]

References

Application Note: Ammonium Iodide in Copper-Mediated Cyanation for Nitrile Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitrile groups are vital intermediates in the synthesis of many Active Pharmaceutical Ingredients (APIs), found in a wide range of marketed drugs such as varenicline and imatinib [1]. The development of efficient and direct methods for introducing the cyano group into aromatic systems is a significant endeavor in modern medicinal chemistry.

This application note details the use of ammonium iodide (NH₄I), or azane hydroiodide, as a dual-functional reagent in copper-mediated cyanation reactions. This method provides a practical and versatile tool for the conversion of aryl boronic acids, boronate esters, and organosilanes into the corresponding nitriles, using readily available N,N-dimethylformamide (DMF) as the carbon source [2].

Chemical Profile of Ammonium Iodide

Table 1: Chemical and Safety Profile of Ammonium Iodide (Azane hydroiodide)

Property Description
Chemical Name Azane; hydroiodide [2]
CAS No. 12027-06-4 [2]
Molecular Formula NH₄I [2]
Molecular Weight 144.94 g/mol [2]
Appearance White crystalline powder [2]
Density 2.514 g/cm³ [2]
Melting Point 551 °C [2]
Hazard Codes Xi (Irritant) [2]

Synthetic Application & Mechanism

The primary application of ammonium iodide in this context is its dual role in a sequential iodination-cyanation mechanism [2].

  • Iodination: Ammonium iodide first serves as an iodide source, facilitating a copper-mediated iodination of the starting material (e.g., an aryl boronic acid or organosilane) to form an iodoarene intermediate.
  • Cyanation: In the second step, the nitrogen atom from the ammonium cation (NH₄⁺) of the same ammonium iodide molecule is incorporated, with DMF providing the carbon unit, to form the final nitrile product.

This mechanism avoids the need to pre-functionalize substrates or handle highly toxic cyanide salts, offering a safer and more streamlined synthetic approach.

The diagram below illustrates the logical workflow and mechanism of this copper-mediated cyanation reaction.

G Start Aryl Boronic Acid or Organosilane Intermediate Iodoarene Intermediate Start->Intermediate Step 1: Iodination Product Nitrile Product Intermediate->Product Step 2: Cyanation NH4I Ammonium Iodide (NH₄I) NH4I->Intermediate Provides I⁻ NH4I->Product Provides N DMF N,N-Dimethylformamide (DMF) DMF->Product Provides C Cu Copper Salt (e.g., Cu(NO₃)₂) Cu->Intermediate Cu->Product

Experimental Protocols

Protocol 1: Cyanation of Aryl Boronic Acids and Esters

This protocol is adapted from the work on the copper-mediated sequential cyanation of aryl C–B and arene C–H bonds [2].

  • Reaction Setup: Conduct all operations in a well-ventilated fume hood using standard laboratory safety practices.

  • Key Chemicals:

    • Aryl boronic acid, ester, or related borate salt (1.0 equiv)
    • Ammonium iodide (NH₄I, 2.0–3.0 equiv)
    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 2.0 equiv)
    • N,N-Dimethylformamide (DMF, anhydrous)
    • Acetic acid (AcOH, additive)
  • Procedure:

    • In a suitable reaction vessel (e.g., a round-bottom flask or sealed tube), combine the aryl boronic acid derivative (1.0 mmol), ammonium iodide (2.0–3.0 mmol), and Cu(NO₃)₂·3H₂O (2.0 mmol).
    • Evacuate the system and purge it with an oxygen atmosphere (using a balloon or positive pressure). Note: Oxygen acts as the terminal oxidant.
    • Add anhydrous DMF (5–10 mL) and acetic acid (as an additive) via syringe.
    • Heat the reaction mixture to 110 °C with vigorous stirring for 12–24 hours. Monitor reaction progress by TLC or LC-MS.
    • After completion, allow the mixture to cool to room temperature.
    • Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any residual iodine.
    • Extract the aqueous mixture with ethyl acetate (3 × 15 mL).
    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure nitrile.
Protocol 2: Cyanation of Organosilanes

This protocol is adapted from the research on the copper-mediated transformation of organosilanes to nitriles [2].

  • Key Chemicals:

    • Organosilane (e.g., aryl-, styryl-, benzylsilane) (1.0 equiv)
    • Ammonium iodide (NH₄I, 2.0–4.0 equiv)
    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 2.0 equiv)
    • Potassium fluoride (KF, 1.0–2.0 equiv, additive)
    • N,N-Dimethylformamide (DMF, anhydrous)
  • Procedure:

    • Charge the organosilane (1.0 mmol), ammonium iodide (2.0–4.0 mmol), Cu(NO₃)₂·3H₂O (2.0 mmol), and KF (1.0–2.0 mmol) into a reaction vessel.
    • Evacuate and purge the vessel with oxygen.
    • Add anhydrous DMF (5–10 mL) via syringe.
    • Heat the reaction mixture to 90 °C and stir for 6–15 hours.
    • Upon completion, cool the mixture to room temperature.
    • Work-up follows the same procedure as Protocol 1 (steps 6–9), involving quenching with Na₂S₂O₃, extraction, drying, and purification.

Table 2: Summary of Optimized Reaction Conditions

Parameter Protocol 1 (Boronic Acids/Esters) Protocol 2 (Organosilanes)
Substrate Aryl boronic acids, esters Aryl-, styryl-, benzylsilanes
NH₄I (equiv) 2.0 – 3.0 2.0 – 4.0
Copper Salt Cu(NO₃)₂·3H₂O Cu(NO₃)₂·3H₂O
Additive Acetic Acid (AcOH) Potassium Fluoride (KF)
Solvent DMF DMF
Temperature 110 °C 90 °C
Atmosphere Oxygen (O₂) Oxygen (O₂)
Time 12 – 24 hours 6 – 15 hours

Data Analysis and Substrate Scope

The ammonium iodide/DMF/copper system demonstrates broad substrate scope and high functional group tolerance. The reaction is effective for converting electron-rich arenes, with various functional groups such as halides, ethers, and esters being well-tolerated, which is crucial for the synthesis of complex pharmaceutical intermediates [2].

The reaction proceeds via a sequential mechanism where iodoarenes have been identified as key intermediates, supporting the proposed iodination-cyanation pathway [2].

Conclusion

Ammonium iodide is an efficient and versatile reagent for copper-mediated cyanation reactions. Its role as a dual source of iodide and nitrogen, combined with the use of DMF as a safe carbon source, provides a practical and robust method for synthesizing nitrile-containing building blocks. The described protocols offer researchers reliable methodologies for incorporating nitrile functionalities into complex molecules, facilitating the development of new pharmaceutical intermediates.

References

Azane hydroiodide in bioconjugation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Established Bioconjugation Methodologies

While information on azane hydroiodide is unavailable, bioconjugation is a well-developed field. The following table summarizes key strategies, their key features, and common applications as highlighted in the recent literature [1].

Strategy Key Feature Common Applications
Amide Coupling Forms stable amide bonds; often uses carboxyls & amines. Protein-peptide conjugation, immobilization [1].
Thiol Coupling Selective for cysteine residues; uses maleimides or halogens. Antibody-drug conjugates (ADCs), protein labeling [1].
Click Chemistry (CuAAC) Copper-catalyzed azide-alkyne cycloaddition; highly efficient & selective. Biomolecule tagging, polymer conjugation, activity-based profiling [1] [2] [3].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free variant of click chemistry; uses strained cyclooctynes. Labeling of live cells, glycoconjugate visualization, in-gel fluorescence [2] [3].
Staudinger Ligation Phosphine reacts with azide to form amide bond; bioorthogonal. Cell surface labeling of azide-modified biomolecules [2].

A Framework for Bioconjugation Protocols

A typical detailed protocol for a bioconjugation experiment, like those used for click chemistry, generally includes the following sections [3]:

  • Abstract: A brief summary of the purpose and outcome.
  • Background: Introduces the core scientific principles and the rationale for the technique.
  • Key Features: Highlights the main advantages of the protocol (e.g., sensitivity, applicability to live cells, non-radioactive).
  • Materials and Reagents: A comprehensive list of all required chemicals, buffers, and equipment, often with catalog numbers and suppliers.
  • Solutions and Recipes: Detailed instructions for preparing all necessary buffers and stock solutions.
  • Step-by-Step Procedure: A sequential, detailed guide for conducting the experiment, from sample preparation to data analysis.
  • Data Analysis: Instructions on how to process and interpret the results (e.g., analyzing in-gel fluorescence).
  • Troubleshooting: A table addressing common problems, potential causes, and recommended solutions.

The experimental workflow for a protocol involving metabolic labeling and bioorthogonal chemistry can be visualized as follows:

BioorthogonalWorkflow Start Culture Cells with Metabolic Precursor Label Metabolic Incorporation of Bioorthogonal Handle (e.g., Azide) Start->Label Conjugate Harvest Cells and Prepare Lysate Label->Conjugate React Perform Bioorthogonal Reaction (e.g., with Alkyne Probe) Conjugate->React Analyze Analyze Conjugates (In-Gel Fluorescence, Western Blot) React->Analyze

Notes on Protocol Development and Safety

Given the lack of specific data on azane hydroiodide, the following points are critical if you intend to work with it or similar reagents:

  • Safety Data Sheet (SDS): Consult the SDS for azane hydroiodide prior to any experimental work. Pay close attention to its stability, compatibility, and personal protective equipment (PPE) requirements.
  • Pilot Studies: Begin with small-scale reactions to optimize critical parameters such as pH, temperature, molar ratios, and reaction time.
  • Analytical Validation: Plan for robust analytical methods (e.g., LC-MS, HPLC, NMR) to confirm the identity and purity of the final bioconjugate and to monitor reaction progress.

References

Understanding the Discrepancy: Azides vs. Azanes

Author: Smolecule Technical Support Team. Date: February 2026

In chemical terminology, the terms "azide" and "azane" refer to different compounds:

  • Azides (Organic or Polymeric): Compounds containing the -N₃ functional group. They are highly valuable in polymer science for click chemistry, crosslinking, and as energetic binders [1] [2].
  • Azanes: A systematic name for ammonia (NH₃) and its derivatives. "Azane hydroiodide" would correspond to ammoniate hydroiodide (NH₃·HI) or iodamide (NH₂I).

The extensive applications described in the search results all pertain to azides, not azanes. The following protocols and data are based on this established azide chemistry.

Application Notes: Key Uses of Azide Functionality in Polymers

Azide groups offer versatile reactivity, primarily through two orthogonal pathways: the Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction and nitrene-based crosslinking upon thermal or photo-activation [2].

The table below summarizes the primary application areas:

Application Area Key Function of Azide Example Polymers/Systems Key Outcome
Bioconjugation & Biomaterials [1] [3] Click reaction with alkynes for labeling & attachment. Azide-terminated RAFT polymers; Alkyne-modified alginate with azide-modified cells. Targeted drug delivery; fluorophore labeling; creation of "living" cell-crosslinked hydrogels.
Polymer Crosslinking & Stabilization [4] [2] UV or thermal generation of nitrenes that insert into C-H bonds. Poly(styrene-co-vinylbenzyl azide) microspheres; Energetic binders (e.g., GAP). Enhanced mechanical stability; prevention of dissolution in solvents; locked morphology in electronic devices.
Energetic Materials [5] [2] Decomposition releases nitrogen gas and significant energy. Glycidyl Azide Polymer (GAP); Azide-modified nitrocellulose (NC). High-performance, low-sensitivity propellants and explosives with a positive heat of formation.
Prodrug Synthesis [6] Masking an active amino group as an inert azide. Imidazoquinoline (IMDQ) TLR7/8 agonists. Reduced systemic toxicity; spatiotemporally controlled drug activation via ultrasound.

Detailed Experimental Protocols

Here are detailed methodologies for two fundamental azide-based techniques.

Protocol 1: Synthesis of Azide-Terminated Polymers via RAFT

This protocol outlines the installation of an azide group onto the chain-end of a polymer synthesized by Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling subsequent click reactions [1].

  • Key Materials:

    • 3-Azido-1-propanol
    • 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTPA, RAFT agent)
    • 4,4'-Azobis(4-cyanovaleric acid) (ACVA, initiator)
    • 4-(Dimethylamino)pyridine (DMAP)
    • EDC hydrochloride (EDC·HCl)
    • Methylene chloride (DCM), Tetrahydrofuran (THF)
  • Procedure:

    • Synthesis of Azide-Functionalized CTA (Az-CTA): Dissolve CTPA, 3-azido-1-propanol, and DMAP in anhydrous DCM. Cool the mixture to 0°C. Add a solution of EDC·HCl in DCM dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
    • Synthesis of Azide-Functionalized Initiator (Az-Ini): Employ a similar coupling procedure using ACVA and 3-azido-1-propanol.
    • RAFT Polymerization: Use the synthesized Az-CTA and Az-Ini in a standard RAFT polymerization with your desired monomer (e.g., styrene, acrylates). The living polymer chains will possess an azide group at the α-chain end.
    • Purification: Purify the resulting polymer by precipitation into a non-solvent (e.g., cold methanol or hexanes) and isolate it via filtration or centrifugation.

The following diagram illustrates the workflow for creating azide-terminated polymers and their subsequent application.

Start Start: RAFT Polymerization CTA Azide-Functionalized CTA (Az-CTA) Start->CTA Initiator Azide-Functionalized Initiator (Az-Ini) Start->Initiator Monomer Monomer Start->Monomer Polymerization Polymerization Reaction CTA->Polymerization Initiator->Polymerization Monomer->Polymerization AzideTerminatedPolymer Azide-Terminated Polymer Polymerization->AzideTerminatedPolymer Application Application: Click Chemistry AzideTerminatedPolymer->Application Conjugate Polymer-Drug/Polymer-Label Conjugate AzideTerminatedPolymer->Conjugate Alkyne Alkyne-Functionalized Molecule (e.g., Drug, Fluorophore) Application->Alkyne CuAAC Alkyne->Conjugate

Protocol 2: Photo-Crosslinking of Azide-Functional Microspheres

This protocol describes using the inherent photoreactivity of azides to crosslink polymer microspheres, providing control over crosslinking density and residual functionality [4].

  • Key Materials:

    • Azide-functional microspheres (e.g., poly(styrene-co-vinylbenzyl azide))
    • Heraeus UV-2 laboratory reactor (or equivalent UV source, λ=254 nm)
    • Water
  • Procedure:

    • Microsphere Dispersion: Suspend 0.2 g of azide-functional microspheres in 200 mL of water using sonication to ensure a uniform dispersion.
    • UV Irradiation: Mechanically stir the dispersion in a quartz vessel. Immerse the UV emitter directly into the stirred dispersion and irradiate at 254 nm at room temperature.
    • Control Crosslinking: Vary the irradiation time (e.g., from 1 to 30 minutes) to precisely control the percentage of azide groups consumed in crosslinking. Shorter times leave more azide groups for subsequent click modification.
    • Isolation: After irradiation, isolate the crosslinked microspheres by centrifugation, wash thoroughly, and dry under vacuum.
  • Characterization:

    • Monitor azide conversion using FT-IR spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹).
    • Confirm crosslinking by testing the solvent resistance of the microspheres; crosslinked particles will not dissolve in good solvents like toluene.
    • Use elemental analysis to quantify the remaining azide content.

Quantitative Data in Azide-Modified Systems

The performance of azide-modified polymers can be quantified through various metrics, as shown in the examples below.

Table 1: Properties of Azide Polymer-Modified Nitrocellulose Spherical Powders [5]

Azide Polymer Modifier Impact Sensitivity Reduction (%) Friction Sensitivity Reduction (%) Increase in Critical Thermal Explosion Temp. (T_b)
GAP ~65.3% ~41.1% 5–10 °C
GAPA ~30.3% ~23.3% 5–10 °C
GAPE ~48.2% ~36.7% 5–10 °C
GAP-ETPE ~56.9% ~38.9% 5–10 °C

Table 2: Characteristics of Photo-Crosslinkable Poly(Styrene-co-Vinylbenzyl Azide) Microspheres [4]

VBA in Monomer Feed (wt%) Measured Azide Loading (mmol g⁻¹) Average Diameter (μm)
1 Data not specified 2.8
10 1.30 1.7
25 2.71 1.4
50 4.21 1.1
100 5.58 0.8

Safety Considerations

Working with organic azides requires strict safety protocols. Always consult specific Material Safety Data Sheets (MSDS). General precautions include [2]:

  • Stability: Polyazides can be prone to violent decomposition at elevated temperatures (> 100 °C, depending on structure). They are typically stable at room temperature and should be stored in the dark.
  • Handling: Use small quantities behind a safety shield. Avoid subjecting them to impact, friction, or static discharge.

References

Azane hydroiodide in heterocyclic compound synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Related Heterocyclic Synthesis Methods

While not specific to azane hydroiodide, the search results detail several robust methods for constructing nitrogen-containing heterocycles using other reagents. The table below summarizes these related approaches for your reference.

Reaction Type / Reagent Key Heterocycles Formed Reported Yield Range Key Conditions Cited
Copper-Catalyzed Amination [1] 3a-Nitrogenous furoindolines, pyrroloindolines [1] 72% to 99% [1] CuBH₄(PPh₃)₂ (12 mol%), DCE, 0.5 hours [1]
Tandem Allylic Azide Rearrangement [1] 3-Azido-tetralins, chromanes, tetrahydroquinolines [1] 34% to 97% [1] Thermal conditions, no catalyst specified [1]
Inverse Electron Demand Diels-Alder [2] Pyrroloquinoline quinones (e.g., Methoxatin) [2] Up to 95% [2] HFIP as solvent, 60°C, 24 hours [2]
Heterocyclic Hydrazide Derivatives [3] [4] 1,3,4-Oxadiazoles, pyridazine derivatives [3] Not specified Reflux in acetic acid (for anhydrides) or absolute ethanol (for active methylenes), 7-13 hours [3]

Detailed Experimental Protocols

Here are detailed methodologies for two of the most relevant synthetic approaches identified, which may serve as useful references for developing protocols with azane hydroiodide.

Protocol: Synthesis of 3a-Nitrogenous Furoindolines via Copper-Catalyzed Amination [1]

This procedure describes the formation of a fused heterocyclic system using aryl azides, catalyzed by copper.

  • Reaction Mechanism: The transformation proceeds through a nitrene transfer and cyclization mechanism. The copper catalyst first forms a copper-nitrene complex with the organic azide. This complex then abstracts a hydrogen atom, leading to the formation of an imine radical. Subsequent combination and intramolecular nucleophilic addition yield the fused furoindoline product [1]. The workflow is illustrated below.

    furoindoline_synthesis Azide Aryl Azide + Tryptophol CuComplex Cu(I) Complex Azide->CuComplex NitreneComplex Copper-Nitrene Complex A CuComplex->NitreneComplex Reacts RadicalPair Copper Aminyl Species B & Imine Radical C NitreneComplex->RadicalPair H-Abstraction IntermediateD Intermediate D RadicalPair->IntermediateD Combination ImineE Imine Species E IntermediateD->ImineE Catalyst Release Product 3a-Nitrogenous Furoindoline 12a ImineE->Product Intramolecular Nucleophilic Addition

  • Step-by-Step Procedure:

    • Reaction Setup: In a dried reaction vessel, combine tryptophol 11a (1.0 mmol) and 1-azido-4-methoxybenzene (1.0 mmol) in 1,2-dichloroethane (DCE, 0.5 M concentration).
    • Catalyst Addition: Add the catalyst CuBH₄(PPh₃)₂ (12 mol%) and the ligand L7 (12 mol%) to the reaction mixture.
    • Reaction Execution: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
    • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure furoindoline product 12a.
  • Characterization Data: The products are characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy. Yields are typically high, ranging from 72% to 99% for a variety of substituted tryptophols and aryl azides [1].

Protocol: Synthesis of Six-Membered Heterocycles from Hydrazides [3]

This method involves the cyclization of a hydrazide with various anhydrides to form six-membered heterocyclic rings, a common strategy in heterocyclic chemistry.

  • Reaction Workflow: The process begins with a pre-synthesized azo dye and proceeds through esterification and hydrazide formation before the key cyclization step [3].

    hydrazide_cyclization Start Azo Dye (S1) Ester Ester (S2) Start->Ester Conc. H₂SO₄ EtOH, Reflux Hydrazide Hydrazide (S3) Ester->Hydrazide NH₂NH₂·H₂O EtOH, Reflux Cyclization Cyclization Reaction Hydrazide->Cyclization Anhydride Anhydride (e.g., Maleic, Phthalic) Anhydride->Cyclization Product Six-Membered Heterocycle (S4-S7) Cyclization->Product Acetic Acid Reflux, 7h

  • Step-by-Step Procedure:

    • Preparation of Hydrazide (S3): Dissolve ester S2 (0.01 mol, 2.86 g) in absolute ethanol. Add 80% hydrazine hydrate (0.01 mol, 0.48 mL) dropwise. Reflux the mixture overnight. Pour the reaction mixture into ice water to evaporate the solvent and isolate the solid hydrazide S3 [3].
    • Cyclization Reaction: Combine hydrazide S3 (0.01 mol, 2.72 g) with the desired anhydride (e.g., maleic, phthalic, 3-nitrophthalic, or succinic anhydride, 0.01 mol) in acetic acid (0.57 mL).
    • Reaction Execution: Heat the mixture under reflux for 7 hours.
    • Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. Filter the resulting precipitate and wash it thoroughly with water to obtain the pure heterocyclic product (S4–S7) [3].
  • Characterization Data: The synthesized heterocycles are characterized using FT-IR, ( ^1H ) NMR, ( ^{13}C ) NMR, and elemental analysis (CHNS) [3].

Research Recommendations

Since direct information on azane hydroiodide is unavailable, here are suggestions for your subsequent research:

  • Verify the Reagent Identity: "Azane" is a systematic name for ammonia (NH₃). "Azane hydroiodide" likely refers to ammonium iodide (NH₄I). Confirm if this is the specific reagent you intend to use.
  • Explore Alternative Reagents: Consider other iodine- and nitrogen-containing reagents used in heterocyclization. For example, iodonium salts or N-iodosuccinimide (NIS) are common in radical cyclizations [5], while organic azides [1] and hydrazides [3] [4] are staples for building nitrogen-containing rings.
  • Consult Specialized Databases: For precise protocol development, I recommend searching specialized chemical databases like SciFinder, Reaxys, or detailed primary literature using the confirmed reagent name.

References

Application Notes: Azane Hydroiodide (Ammonium Iodide)

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile Azane hydroiodide, more commonly known as Ammonium iodide, is an inorganic salt with the formula NH₄I [1]. It appears as a white crystalline powder and is widely used in organic synthesis, particularly as a source of nitrogen and iodide in copper-mediated reactions [1].

2. Handling and Safety Overview Proper handling is crucial due to its potential as a skin and eye irritant [1].

Property Specification / Hazard
CAS No. 12027-06-4 [1]
Molecular Formula NH₄I [1]
Molecular Weight 144.94 g/mol [1]
Appearance White crystalline powder [1]
Hazard Pictogram(s) Xi (Irritant) [1]
Hazard Codes Xi (Irritant) [1]
General Description Dual-functional reagent providing iodide and a nitrogen source [1].

3. Storage Guidelines

  • While specific storage conditions were not explicitly detailed in the search results, general best practices for laboratory chemicals should be followed.
  • Store in a cool, dry, and well-ventilated place, away from incompatible materials.
  • Keep the container tightly sealed to protect from moisture and air, as ammonium salts can be hygroscopic.

Experimental Protocol: Copper-Mediated Cyanation

The following protocol is adapted from a method for the sequential cyanation of aryl C–B and arene C–H bonds using ammonium iodide and DMF [1].

1. Objective To convert aryl boronic acids, boronate esters, organosilanes, or electron-rich arenes into the corresponding nitriles using ammonium iodide as a dual-functional reagent.

2. Principle The reaction proceeds via a sequential iodination-cyanation mechanism. Ammonium iodide first serves as an iodide source for the initial iodination of the substrate. Subsequently, it provides the nitrogen atom, while DMF serves as the carbon source, for the formation of the cyano group, all under copper-mediated oxidative conditions [1].

3. Experimental Workflow The diagram below outlines the key stages of the experimental procedure.

G Start Start: Prepare Reaction Mixture A Combine in reaction vessel: • Substrate (e.g., Aryl boronic acid) • Ammonium iodide (NH₄I) • Cu(NO₃)₂·3H₂O • DMF (solvent & C source) • Acetic acid (additive) Start->A B Heat mixture at specified temperature under air/oxidative conditions A->B C Monitor reaction completion (e.g., TLC) B->C D Work-up: Cool, pour into water, extract with ethyl acetate C->D E Purification: Concentrate and purify by column chromatography D->E End End: Obtain nitrile product E->End

4. Materials and Reagents

  • Substrate: Aryl boronic acid, boronate ester, or organosilane.
  • Reagent: Ammonium iodide (NH₄I), ACS reagent grade, ≥99% [1].
  • Copper Mediator: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).
  • Solvent/C-source: N,N-Dimethylformamide (DMF), anhydrous.
  • Additive: Acetic acid.
  • Other: Ethyl acetate (for extraction), hexane(s) and ethyl acetate (for chromatography).

5. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, combine the substrate (1.0 equiv), ammonium iodide (2.0-3.0 equiv), Cu(NO₃)₂·3H₂O (2.0 equiv), and DMF (0.1-0.5 M). Add acetic acid (1.0-2.0 equiv) [1].
  • Heating/Stirring: Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for the specified time (often 12-24 hours) under air atmosphere. The reaction can be monitored by TLC or LC-MS.
  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the aqueous layer with ethyl acetate (3 x 15-20 mL).
  • Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the organic layer under reduced pressure. Purify the crude product using flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient.

6. Key Applications

  • Scope: This method is effective for a broad range of substrates, including aryl boronic acids, boronate esters, organosilanes, and electron-rich arenes, demonstrating high functional group tolerance [1].
  • Utility: Nitriles are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, making this protocol highly valuable in industrial and research settings [1].

Critical Safety Notes

  • Always conduct a risk assessment before starting the experiment.
  • Consult the Material Safety Data Sheet (MSDS) for Ammonium iodide for comprehensive hazard and first-aid information.
  • Perform all reactions in a properly functioning fume hood to avoid inhalation of vapors (especially from DMF and acetic acid).
  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Key Experimental Parameters Table

The table below summarizes the optimized reaction parameters for the copper-mediated cyanation as reported in the literature [1].

Parameter Specification / Condition
NH₄I Role Dual-functional: Iodide source & Nitrogen donor
Nitrogen Source Ammonium iodide (NH₄I)
Carbon Source N,N-Dimethylformamide (DMF)
Copper Mediator Cu(NO₃)₂·3H₂O
Key Additive Acetic Acid
Reaction Atmosphere Air (oxidative conditions)
Mechanism Sequential iodination followed by cyanation

Research and Application Context

Ammonium iodide's role as a dual-functional reagent is a significant innovation in synthetic chemistry. Its ability to provide both the iodide for initial functionalization and the nitrogen for the final cyano group in a single pot simplifies the synthetic route towards nitriles, which are crucial building blocks [1]. This protocol is noted for its broad substrate scope and high functional group tolerance, making it a practical and versatile tool for chemists in pharmaceutical and agrochemical development [1].

References

purification methods for azane hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Common Purification Methods

The table below summarizes the key purification methods applicable to organic compounds, which can be adapted for azane hydroiodide [1].

Method Primary Principle Best Suited For Key Considerations
Crystallization Differential solubility in a solvent at varying temperatures [1]. Solids with significantly different solubility from impurities at different temperatures [1]. Choice of solvent is critical; goal is high recovery of pure crystals [1].
Sublimation Direct transition from solid to vapor phase, bypassing the liquid phase [1]. Solids that are stable at high temperatures and can sublimate (e.g., iodine, benzoic acid) [1]. Effective for separating volatile solids from non-volatile impurities [1].
Distillation Separation based on differences in boiling points [1]. Purifying liquid mixtures [1]. Various types (simple, fractional, vacuum) for different boiling point ranges and compound sensitivities [1].
Chromatography Separation based on differential partitioning between mobile and stationary phases [1]. Complex mixtures; can be analytical or preparative [1]. Includes TLC, column chromatography, HPLC, and GC [1].

Proposed Experimental Workflow

When designing a purification protocol for a new compound like azane hydroiodide, a logical, step-by-step approach is essential. The following diagram outlines a recommended decision workflow:

start Start: Impure Azane Hydroiodide step1 Determine Physical State start->step1 step2 Is it a Solid? step1->step2 step3 Solid Purification Path step2->step3 Yes step4 Liquid Purification Path step2->step4 No step5 Test Solubility step3->step5 step9 Check Boiling Point and Thermal Stability step4->step9 step6 High Melting Point? & Volatile? step5->step6 step7 Consider Sublimation step6->step7 Yes step8 Perform Crystallization step6->step8 No end Pure Compound step7->end step8->end step10 Consider Distillation step9->step10 step10->end

Suggested FAQs and Troubleshooting Guide

Based on general purification challenges, here are potential FAQs you could develop for your support center.

Category Question / Issue Potential Cause & Solution
Method Selection Q: How do I choose the initial purification method? A: Base the choice on the compound's physical state (solid/liquid) and properties like melting point, volatility, and solubility, as outlined in the workflow above.
Crystallization Issue: Low or no crystal yield. Cause: Solvent may be too soluble. Solution: Try a different solvent or induce crystallization by scratching the flask [1].
Crystallization Issue: Crystals form but are oily. Cause: Rapid crystal formation. Solution: Slow down cooling and avoid disturbance to promote proper crystal lattice formation.
General Purity Issue: Product purity is insufficient after one method. Cause: Complex impurity profile. Solution: Employ a sequence of techniques (e.g., crude crystallization followed by re-crystallization or chromatography).

Critical Considerations for Azane Hydroiodide

When working with this compound, pay special attention to these factors:

  • Iodide Stability: Iodine-containing compounds can be sensitive to light and pH, potentially leading to volatilization or decomposition [2]. Stabilizing agents, such as certain polymers, might be necessary to maintain compound integrity during purification or storage [3].
  • Analytical Verification: Always confirm the success of your purification by using analytical techniques. Common methods include measuring the melting point (for solids) and using analytical chromatography (like TLC or HPLC) to confirm homogeneity [1].

References

A Framework for Technical Support: Chemical Stability

Author: Smolecule Technical Support Team. Date: February 2026

To build your troubleshooting guide, you can structure the information around common stability challenges. The following table outlines potential issues, their probable causes, and recommended corrective actions.

Issue Observed Potential Causes Corrective Actions
Color Change Decomposition; Iodide oxidation to iodine (I₂) Work under inert atmosphere (e.g., N₂, Ar); use amber glass vials to protect from light [1].
Precipitate Formation Ligand displacement; hydrolysis forming insoluble species Characterize precipitate via NMR, MS; adjust pH to stabilize the complex; test different aqueous buffers.
Loss of Potency Structural degradation of the azane ligand Use stability-indicating assays (HPLC, LC-MS) to monitor intact compound over time [1] [2].
pH Drift in Solution Release of hydroiodic acid (HI) Use a buffered aqueous solution; monitor pH regularly in stability studies.

Experimental Protocols for Stability Assessment

To generate data for your guides, you can implement the following standard experimental protocols. These methodologies are adapted from general practices in pharmaceutical development [1] [2].

  • Protocol 1: Forced Degradation Studies

    • Objective: To identify potential degradation products and understand the degradation pathways.
    • Procedure:
      • Prepare a stock solution of azane hydroiodide in a suitable solvent (e.g., water, methanol).
      • Expose aliquots of the solution to various stress conditions:
        • Acidic Hydrolysis: Add dilute HCl.
        • Basic Hydrolysis: Add dilute NaOH.
        • Oxidative Stress: Add dilute H₂O₂.
        • Thermal Stress: Heat solution (e.g., 40°C, 60°C).
        • Photolytic Stress: Expose to UV-Vis light.
      • After a set period (e.g., 24-72 hours), analyze all samples using HPLC or LC-MS alongside an unstressed control.
    • Data Analysis: Compare chromatograms to identify new peaks (degradants). Use mass spectrometry to characterize the structure of these degradants.
  • Protocol 2: Solution Stability Kinetics

    • Objective: To quantify the rate of degradation under specific storage conditions.
    • Procedure:
      • Prepare a solution of azane hydroiodide in the desired aqueous buffer.
      • Aliquot the solution into multiple vials and store them under controlled conditions (e.g., 4°C, 25°C, 40°C).
      • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove vials and analyze the concentration of the intact compound using a calibrated HPLC method.
    • Data Analysis: Plot the remaining concentration (%) over time. Determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizing the Stability Assessment Workflow

The logical flow of a standard stability study can be visualized effectively. The diagram below outlines the key steps from sample preparation to data-driven decision-making.

stability_workflow start Start Stability Assessment prep Prepare Azane Hydroiodide Stock Solution start->prep condition1 Aliquot 1: Forced Degradation prep->condition1 condition2 Aliquot 2: Long-term Kinetics prep->condition2 stress Apply Stresses: Acid, Base, Heat, Light, Oxidation condition1->stress store Store at Fixed Conditions (e.g., 4°C, 25°C) condition2->store analyze Analyze Samples via HPLC/LC-MS stress->analyze store->analyze interpret Interpret Data: Identify Degradants Calculate Half-life analyze->interpret decision Determine Suitable Storage Conditions interpret->decision

Frequently Asked Questions (FAQs)

  • What is the most critical factor affecting azane hydroiodide stability in water? The pH of the aqueous solution is often critical. The hydroiodide counterion can create an acidic environment, potentially catalyzing the decomposition of the azane ligand. It is essential to determine the optimal pH range for your specific compound experimentally.

  • How should I store stock solutions of azane hydroiodide? For short-term use (hours), storing the solution in the dark at room temperature may be sufficient. For longer-term stability (days to weeks), it is recommended to store buffered solutions in amber vials under an inert atmosphere at 4°C. Always monitor the solution for color changes or precipitation before use.

  • My compound precipitated in an aqueous buffer. Is it still usable? Not necessarily. Precipitation could indicate a chemical change (decomposition) or a physical change (loss of solubility). The precipitate should be isolated and characterized (e.g., by NMR, melting point) to confirm its identity before making a decision.

References

Understanding the Impurity and General Removal Strategies

Author: Smolecule Technical Support Team. Date: February 2026

"Azane" is a systematic name for ammonia (NH₃), so "azane hydroiodide" likely refers to hydriodic acid or its salts [1]. The removal of such impurities depends heavily on the specific properties of your main product mixture.

The table below summarizes general impurity removal methods found in the search results that could be relevant.

Method Category Example Techniques Key Principle Reference / Context
Chemical Binding/Reaction Use of SO₂, sodium thiosulfate Adding substances that qualitatively react with dissolved impurities to form separable compounds. [2]
Coagulation & Flocculation Use of ferrous sulfate, aluminum sulfate Provoking coagulation of colloids; improved with flocculants like starch or polyacrylamine. [2]
Liquid Chromatography Cation Exchange (CEX), Anion Exchange (AEX), Mixed-Mode Separates components based on charge, hydrophobicity, and specific binding affinities. [3] [4]
Filtration & Sedimentation Ultra-filtration, centrifugation, settling Physical removal of suspended or coagulated solids from a liquid medium. [2] [5]
Kneading with Viscoelastic Material Using a material with affinity for impurities Kneading liquid mixture with a material that takes up impurities, then separating the purified medium. [5]

A Generic Workflow for Impurity Removal Troubleshooting

Since a direct protocol is unavailable, you can use the following logical workflow to diagnose issues and select appropriate methods. This diagram outlines the troubleshooting path:

Start Start: Mixture with Azane Hydroiodide Impurity Q1 Question 1: What is the physical state of your main product? Start->Q1 Solid Main Product is Solid Q1->Solid Liquid Main Product is in Liquid Mixture Q1->Liquid A1 Consider: Filtration & Sedimentation Coagulation Solid->A1 Q2 Question 2: Is the impurity miscible or immiscible? Liquid->Q2 Immisc Impurity is Immiscible (e.g., oily suspension) Q2->Immisc Misc Impurity is Miscible/ Dissolved Q2->Misc A2 Consider: Kneading with Viscoelastic Material (if impurity is oily) Immisc->A2 A3 Consider: Chemical Reaction/Binding (e.g., with SO₂) Misc->A3 A4 Consider: Chromatography Methods (CEX, AEX, Mixed-Mode) Misc->A4

Key Experimental Considerations for Method Development

When applying the general methods, here are some critical factors to optimize, drawn from the research:

  • For Chromatography Methods:

    • Choice of Resin: The efficiency of impurity removal can depend significantly on the resin and the mode of separation. One study found that removing impurities via a selective elution step was more robust than using a wash step, as it provided consistent clearance over a wider range of loading densities [4].
    • Separation Basis: Utilize differences in properties like isoelectric point (pI) between your target product and the impurities to choose between AEX and CEX [4].
  • For Analytical Support:

    • HPLC Monitoring: A well-developed and validated HPLC method is crucial for monitoring the presence of impurities and degradation products in your drug substance. This involves stress testing and method validation for specificity, linearity, accuracy, and precision [6].

References

Azane hydroiodide solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Solubility Enhancement

Here are answers to common challenges you might face:

  • Q1: What should I do if my initial solubility screening shows poor results for a new compound?

    • A: Begin with a thorough characterization of the compound's physical and chemical properties (e.g., pKa, log P, melting point, polymorphic form). This will guide the selection of an appropriate technique. For immediate troubleshooting, consider starting with a co-solvent system or hydrotropy, as these are often simple to set up and can provide quick feedback [1].
  • Q2: Why does a formulation show good solubility initially but precipitates upon storage?

    • A: This is a common stability issue. For techniques that create high-energy, metastable states (e.g., amorphous solid dispersions or nanosuspensions), the system may try to revert to a more stable, less soluble crystalline form over time. This process, known as Ostwald ripening in nanosuspensions, can be mitigated by optimizing stabilizers and storage conditions [2].
  • Q3: How can I improve the solubility of a compound that is not ionizable?

    • A: For non-ionizable compounds, techniques like salt formation are not viable. Instead, focus on particle size reduction (micronization/nanonization) to increase surface area, cyclodextrin complexation to encapsulate the molecule, or forming co-crystals with safe coformers to modify the crystal lattice without chemical reaction [2] [3].

Techniques for Solubility Enhancement: A Comparative Guide

The table below summarizes key techniques, their mechanisms, and experimental considerations to help you select a starting point.

Technique Mechanism of Action Key Experimental Parameters Advantages Limitations
Particle Size Reduction (Nanonization) [4] [2] Increases surface area-to-volume ratio, enhancing dissolution rate. Milling time/energy, stabilizer type & concentration, temperature. Does not alter chemical structure; commercially scalable. High surface energy can lead to physical instability and aggregation.
Solid Dispersion [5] [4] Disperses drug at molecular level in inert carrier, disrupting crystal lattice. Carrier polymer (e.g., PVP, HPMC), drug-to-polymer ratio, method (hot-melt, solvent evaporation). Can significantly increase solubility and dissolution rate. Risk of drug recrystallization during storage; stability is a key challenge.
Cyclodextrin Complexation [3] Forms inclusion complex; hydrophobic drug resides in cyclodextrin's hydrophobic cavity. Type of cyclodextrin (α, β, γ, or derivatives), molar ratio, temperature, stirring time. Can improve solubility, stability, and bioavailability. Efficiency depends on size compatibility between drug and cyclodextrin cavity.
Hydrotropy [6] [1] Hydrotrope molecules create a favorable microenvironment through complex molecular interactions. Type of hydrotrope (e.g., nicotinamide, sodium benzoate), concentration, pH. Eco-friendly; does not require organic solvents; simple to implement. May require high hydrotrope concentrations; mechanism not fully understood.
Co-solvency [1] Changes polarity of solvent medium, reducing interfacial tension. Type of cosolvent (e.g., ethanol, PEG), ratio in water, compatibility with drug. Simple and cost-effective method. Can pose toxicity concerns; risk of precipitation upon dilution.

Detailed Experimental Protocols

Here are detailed methodologies for two prominent techniques that are highly applicable to challenging compounds.

Protocol for Nanomilling (Top-Down Approach)

Nanomilling is a mechanical process to reduce particle size to the nanoscale, dramatically increasing dissolution rate [2].

  • Workflow Diagram: Nanomilling Process

Start Start: Prepare Suspension A Drug + Stabilizer(s) in Aqueous Vehicle Start->A B Wet Milling (Using Bead Mill) A->B C Monitor Particle Size (e.g., Dynamic Light Scattering) B->C D Target Size Reached? C->D E Stop Milling D->E Yes G Continue Milling D->G No F Further Processing E->F G->B

  • Materials: Poorly soluble drug, milling media (e.g., zirconia beads), stabilizers (e.g., polymers like HPMC or surfactants like SDS), aqueous vehicle.
  • Procedure:
    • Preparation: Disperse the coarse drug powder and stabilizers in the aqueous vehicle to form a pre-suspension.
    • Loading: Charge the pre-suspension and the milling media into the chamber of a bead mill.
    • Milling: Mill the suspension at a controlled temperature. The process parameters (milling time, agitator speed, bead size) must be optimized for each API.
    • Monitoring: Periodically withdraw samples to monitor particle size distribution using techniques like Dynamic Light Scattering (DLS) or Laser Diffraction.
    • Harvesting: Once the target particle size (e.g., D90 < 500 nm) is achieved, separate the nanosuspension from the milling media using a sieve.
    • Post-processing: The nanosuspension can be used as-is, lyophilized to create a powder, or incorporated into final dosage forms like tablets or capsules.
Protocol for Cyclodextrin Complexation

This method involves forming an inclusion complex where the drug molecule is "encapsulated" within the hydrophobic cavity of cyclodextrin [3].

  • Workflow Diagram: Cyclodextrin Complexation

Start Start: Phase Solubility Study A Prepare CD Solutions (across a concentration range) Start->A B Add Excess Drug (Azane Hydroiodide) A->B C Equilibrate with Stirring (e.g., 24h at 25°C) B->C D Filter (0.45μm filter) C->D E Analyze Drug Content (e.g., HPLC, UV-Vis) D->E F Prepare Complex (Based on optimal ratio) E->F

  • Materials: Drug (Azane Hydroiodide), cyclodextrin (e.g., β-CD, HP-β-CD), solvent (water, or water/ethanol mixture), magnetic stirrer, filtration unit.
  • Procedure:
    • Phase Solubility Study (To determine the optimal ratio):
      • Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin.
      • Add an excess amount of the drug to each cyclodextrin solution.
      • Seal the containers and agitate them at a constant temperature (e.g., in a shaking water bath) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
      • Filter the samples through a membrane filter (e.g., 0.45 μm) to remove undissolved drug.
      • Analyze the filtrate to quantify the dissolved drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
    • Preparation of Inclusion Complex (Kneading Method example):
      • Based on the phase solubility diagram, weigh the drug and cyclodextrin in the determined molar ratio (e.g., 1:1).
      • Triturate the physical mixture in a mortar while adding a small volume of a solvent (like water or a water-ethanol blend) to form a paste.
      • Knead the paste continuously for a specified time (e.g., 45-60 minutes).
      • Dry the resulting complex in an oven at a moderate temperature (e.g., 40-50°C) until the solvent is fully evaporated.
      • Finally, pulverize the dried mass, sieve it, and store it in a desiccator for further characterization.

References

Azane hydroiodide reaction optimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary chemical function of azane hydroiodide in modern synthesis?

    • A1: Azane hydroiodide (NH₄I) serves as a versatile, dual-functional reagent. It can act as a source of iodide ions for iodination reactions and, notably, as a nitrogen source for the direct formation of cyano groups (-C≡N) in copper-mediated cyanation reactions. This makes it highly valuable for synthesizing nitriles from substrates like aryl boronic acids [1].
  • Q2: What are the critical safety hazards associated with azide chemistry mentioned in the context of azane?

    • A2: While azane (ammonia) itself has hazards, the term "azane" can be confused with "azide" (N₃⁻), which presents severe explosion risks. Sodium azide (NaN₃) and potassium azide (KN₃) can form highly explosive compounds when mixed with heavy metals like lead, silver, or mercury. Furthermore, exposure of azide salts to strong acids produces volatile and explosive hydrazoic acid (HN₃). Always conduct a thorough hazard analysis before starting experiments [2].
  • Q3: In the copper-mediated cyanation reaction, what is the role of DMF?

    • A3: In the transformation of organosilanes or boronic acids to nitriles, N,N-Dimethylformamide (DMF) serves as the carbon source for the newly formed cyano group, while azane hydroiodide provides the nitrogen atom [1].

Troubleshooting Guide: Copper-Mediated Cyanation

This guide addresses common issues in a typical reaction where azane hydroiodide is used to convert aryl boronic acids or organosilanes into nitriles [1].

Problem Observed Potential Causes Recommended Solutions

| Low Conversion | • Cu(I) oxidation to Cu(II) • Inadequate azane hydroiodide • Sub-optimal temperature | • Use a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state • Ensure stoichiometric excess of NH₄I • Verify and control reaction temperature | | Formation of Side Products | • Uncontrolled reaction conditions • Impurities in starting materials | • Strictly control reactant addition order and rate • Use high-purity reagents and solvents | | Reaction Does Not Initiate | • Incorrect copper catalyst • Lack of necessary additives | • Use recommended copper salts (e.g., Cu(NO₃)₂·3H₂O) • Include essential additives (e.g., KF for organosilane reactions) |

Detailed Experimental Protocol

Here is a detailed methodology for the copper-mediated cyanation of aryl boronic acids using azane hydroiodide, adapted from the literature [1].

Title: Synthesis of Aromatic Nitriles from Boronic Acids using Azane Hydroiodide and DMF.

Principle: This one-pot method enables the conversion of aryl boronic acids into nitriles. The mechanism proceeds through a sequential process where azane hydroiodide first provides an iodide source for the iodination of the boronic acid. Subsequently, in the presence of a copper catalyst, the nitrogen atom from NH₄I and a carbon atom from DMF combine in a cyanation step to form the final nitrile product.

Reagents:

  • Aryl boronic acid (1.0 equiv)
  • Azane hydroiodide (NH₄I, 2.0-3.0 equiv)
  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 2.0 equiv)
  • N,N-Dimethylformamide (DMF, solvent and carbon source)
  • Acetic acid (additive)

The workflow for this reaction is as follows:

G Start Start Reaction Setup Step1 Charge reactor with Aryl Boronic Acid, Azane Hydroiodide (NH₄I), Cu(NO₃)₂·3H₂O in DMF Start->Step1 Step2 Add Acetic Acid as an additive Step1->Step2 Step3 Heat mixture with stirring (~ 100 °C) Step2->Step3 Step4 Monitor reaction completion via TLC Step3->Step4 Step4->Step3 Not Complete Step5 Work-up: Dilute, Extract, Purify Product Step4->Step5 Reaction Complete End Isolate Aromatic Nitrile Step5->End

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, combine the aryl boronic acid (1.0 equiv), azane hydroiodide (2.0-3.0 equiv), and copper(II) nitrate trihydrate (2.0 equiv).
  • Add Solvent and Additive: Add DMF (as solvent) and acetic acid as an additive.
  • Heating and Stirring: Heat the reaction mixture to approximately 100°C with continuous stirring. Monitor the reaction progress by TLC.
  • Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
  • Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization to obtain the pure aromatic nitrile.

Key Note on Scope: This methodology has been demonstrated to work with a broad range of substrates, including aryl boronic acids, boronate esters, and electron-rich arenes, showing high functional group tolerance [1].

Critical Safety Notes

  • Azane vs. Azides: Exercise extreme caution to avoid confusing "azane" (another name for ammonia/NH₃) with "azides" (explosive compounds containing the N₃⁻ group). The troubleshooting and FAQs above reference hazards related to azide chemistry, which, while crucial for a comprehensive support center, are distinct from the chemistry of azane hydroiodide (NH₄I) [2] [3] [1].
  • General Laboratory Practice: Always consult the Safety Data Sheet (SDS) for all chemicals before use and conduct risk assessments. Perform reactions behind a blast shield where appropriate, and use standard personal protective equipment (PPE).

References

troubleshooting azane hydroiodide crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Crystallization Fundamentals

The process of growing crystals suitable for analysis, such as Single Crystal X-Ray Diffraction (SCXRD), relies on carefully moving a solution from a stable to a metastable state where nucleation and growth can occur [1]. The diagram below outlines this core concept and the primary classical methods to achieve it.

CrystallizationWorkflow cluster_principles Crystallization Phase Principles cluster_methods Classical Crystallization Methods StableZone Stable Zone (Unsaturated Solution) MetastableZone Metastable Zone (Supersaturated, Kinetically Stable) StableZone->MetastableZone Cooling or Evaporation LabileZone Labile Zone (Supersaturated, Spontaneous Precipitation) MetastableZone->LabileZone Further Cooling or Evaporation Evaporation Slow Evaporation Crystals Goal: High-Quality Crystals Evaporation->Crystals Thermal Thermal Control Thermal->Crystals Diffusion Liquid-Liquid Diffusion Diffusion->Crystals Start Start: Saturated Solution Start->Evaporation Open vial to air Start->Thermal Heat then cool slowly Start->Diffusion Layer with anti-solvent

Frequently Asked Questions & Troubleshooting

Here are common crystallization challenges and strategies to address them, based on general principles [1].

Problem Possible Causes Suggested Solutions
No crystals form Solution not reaching metastable zone; insufficient nucleation. Slow evaporation further; use slower cooling rate; introduce seed crystals.
Oils or gums form Too rapid supersaturation; compound instability. Change solvent; reduce cooling/evaporation rate; re-dissolve with different solvent.
Small crystals Too rapid growth; high nucleation density. Slow down process (evaporation/cooling); use greater solvent volume.
Crystals are of low quality Rapid crystal growth; impurities. Recrystallize; use slower crystal growth method (e.g., diffusion).

Detailed Experimental Protocols

Here are detailed steps for the primary classical crystallization methods.

Slow Evaporation
  • Principle: A saturated solution is prepared and left open, allowing solvent to evaporate slowly and naturally, increasing concentration until supersaturation is achieved [1].
  • Procedure:
    • Dissolve your sample in a suitable solvent (e.g., water, ethanol, methanol) in a small vial. It is best to use the minimal amount of hot solvent needed for dissolution.
    • Filter the warm solution if insoluble impurities are present.
    • Allow the solution to cool to room temperature.
    • Loosely cap the vial or cover it with foil perforated with small holes to allow for very slow evaporation.
    • Leave the vial undisturbed in a draft-free location. Crystals may form over hours, days, or weeks.
Thermal Control (Cooling Crystallization)
  • Principle: A solute is dissolved at elevated temperature to form a saturated solution, which, upon slow cooling, becomes supersaturated, leading to crystallization [1].
  • Procedure:
    • Place your sample in a vial and add a solvent (or solvent mixture) in which the solute has high solubility at high temperatures and low solubility at room temperature.
    • Warm the vial until the solid just dissolves. Avoid excessive heating.
    • Seal the vial and place it in an insulated container (e.g., a Dewar flask).
    • Allow the apparatus to cool slowly to room temperature. Very slow cooling can be achieved by placing the insulated container in an oven and turning the oven off.
    • If crystals do not form, scratching the inside of the vial with a glass rod may induce nucleation.
Liquid-Liquid Diffusion
  • Principle: A poor solvent (anti-solvent) is slowly diffused into a solution of the analyte in a good solvent, gradually generating a supersaturated environment conducive to slow crystal growth [1].
  • Procedure:
    • Dissolve your sample in a minimal amount of a good solvent in a narrow vial.
    • Carefully layer a anti-solvent (which is miscible with the first solvent but does not dissolve the solute) on top. This can be done by slowly adding the anti-solvent down the side of the vial or using a pipette.
    • Seal the vial to prevent evaporation and leave it completely undisturbed.
    • Over time, the solvents will diffuse into one another, creating a gradient and conditions for crystal growth at the interface.

Advanced Crystallization Techniques

If classical methods fail, consider these modern approaches that require specialized materials or equipment [1]:

  • Microbatch Under-Oil: Tiny droplets of the solution are dispensed under a layer of oil, which acts as a barrier to control evaporation.
  • Encapsulated Nanodroplet Crystallisation (ENaCt): A high-throughput method where nanolitre-sized droplets are trapped and stored in capillaries, allowing for the screening of many conditions with very little sample.
  • Crystalline Sponge Method: The analyte is absorbed into the pores of a pre-formed crystalline host matrix, and its structure can be determined without growing crystals of the analyte itself.

A Practical Path Forward

Since specific data on azane hydroiodide is scarce, a systematic empirical approach is your best strategy:

  • Start with Solubility: Systematically test the solubility of azane hydroiodide in various pure solvents and solvent mixtures at different temperatures.
  • Begin Classically: Use the slow evaporation method with the most promising solvents from your solubility tests.
  • Troubleshoot and Iterate: If slow evaporation fails, move to thermal control or liquid-liquid diffusion, using the troubleshooting table for guidance.

References

Azane hydroiodide analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Tips

| What are the basic identity and structural data for Tetrapropylammonium iodide? | - Chemical Formula: C12H28IN

  • Molecular Weight: 313.26 g/mol
  • CAS Registry Number: 631-40-3 This data provides a foundation for method development [1]. | | How can I develop an RP-HPLC method for related compounds? | A validated method for drug analysis [2] can serve as a template. See the detailed parameters below. | | My edge labels are touching the lines in Graphviz. How can I fix this? | Use the labeldistance attribute and add spaces to your label text. For example: a -> b [ label=" a to b" labeldistance="2.5"] [3]. |

Method Summary: RP-HPLC for Simultaneous Estimation

The following table summarizes a validated RP-HPLC method that can serve as a reference for developing your own procedures [2].

Parameter Specification
Objective Simultaneous estimation of Rabeprazole (RP), Pantoprazole (PP), and Itopride (IP) in a combined dosage form.
Chromatographic Principle Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Column Phenomenex C18 (Luna), 250 mm × 4.6 mm, 5 µm particle size, with a C18 guard column.
Mobile Phase 10 mM Potassium Dihydrogen Orthophosphate Buffer (pH 6.8) : Acetonitrile (70:30, v/v).
Flow Rate 1.0 mL/min.
Detection (UV) 288 nm.
Retention Times Rabeprazole: 5.35 min; Pantoprazole: 7.92 min; Itopride: 11.16 min.
Linearity Range RP: 2.5–25 µg/mL; PP: 1–30 µg/mL; IP: 3–35 µg/mL.
Correlation Coefficient (r²) RP: 0.994; PP: 0.978; IP: 0.991.
Limit of Detection (LOD) RP: 1 µg/mL; PP: 0.3 µg/mL; IP: 1 µg/mL.
Limit of Quantification (LOQ) RP: 2.5 µg/mL; PP: 1 µg/mL; IP: 3 µg/mL.
Validation Conducted as per International Conference on Harmonisation (ICH) guidelines.

Experimental Protocol: RP-HPLC Method

This detailed protocol is based on the method summarized above [2].

  • Mobile Phase Preparation: Accurately prepare a 10 mM solution of potassium dihydrogen orthophosphate in water. Adjust the pH to 6.8 using a suitable acid or base. Mix this buffer with HPLC-grade acetonitrile in a 70:30 ratio (v/v). Filter the mixture through a 0.45 µm membrane filter and degas it before use.
  • Standard Solution Preparation: Weigh and dissolve appropriate amounts of the standard compounds in a suitable solvent or the mobile phase to create stock solutions. Dilute these stock solutions serially to obtain working standard solutions within the linearity range (e.g., 2.5–25 µg/mL for Rabeprazole).
  • Sample Preparation: For a combined dosage form (like a tablet), weigh and powder the tablets. Accurately weigh a portion of the powder equivalent to one tablet's drug content and extract it into the solvent using techniques like sonication. Filter the extract and dilute to the required concentration.
  • Chromatographic Conditions:
    • Column: Phenomenex C18 (Luna) or equivalent.
    • Mobile Phase: As prepared in Step 1.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 288 nm.
    • Column Temperature: Ambient (or specify a controlled temperature if used).
    • Injection Volume: Typically 20 µL (adjust based on system requirements).
  • System Suitability: Before sample analysis, inject the standard solution to confirm the system is suitable. Check parameters like retention time reproducibility, theoretical plates, and tailing factor as per pharmacopeial standards.
  • Validation: Perform method validation as per ICH guidelines [4], which includes studies for accuracy, precision, specificity, linearity, range, LOD, LOQ, and robustness.

Workflow Diagram: Analytical Method Development & Validation

The following diagram illustrates the key stages of the analytical method development and validation lifecycle.

methodology Analytical Method Development Lifecycle Start Start Method Conception\n(Literature, Compound Properties) Method Conception (Literature, Compound Properties) Start->Method Conception\n(Literature, Compound Properties) End End Method Development\n(Column, Mobile Phase, Detection) Method Development (Column, Mobile Phase, Detection) Method Conception\n(Literature, Compound Properties)->Method Development\n(Column, Mobile Phase, Detection) Method Optimization\n(pH, Flow Rate, Gradient) Method Optimization (pH, Flow Rate, Gradient) Method Development\n(Column, Mobile Phase, Detection)->Method Optimization\n(pH, Flow Rate, Gradient) System Suitability Test System Suitability Test Method Optimization\n(pH, Flow Rate, Gradient)->System Suitability Test  Final Conditions Full Method Validation\n(Per ICH Q2(R2) Guidelines) Full Method Validation (Per ICH Q2(R2) Guidelines) System Suitability Test->Full Method Validation\n(Per ICH Q2(R2) Guidelines)  Pass Routine Analysis of Samples Routine Analysis of Samples Full Method Validation\n(Per ICH Q2(R2) Guidelines)->Routine Analysis of Samples Method Monitoring & Lifecycle Management Method Monitoring & Lifecycle Management Routine Analysis of Samples->Method Monitoring & Lifecycle Management Method Monitoring & Lifecycle Management->End

Key Considerations for Your Project

  • Start with the Specific Compound: "Azane hydroiodide" is a general term. For precise protocols, focus on the exact compound you are analyzing, such as Tetrapropylammonium iodide [1].
  • Adhere to Guidelines: Ensure all developed methods are validated according to international standards like the ICH guidelines to guarantee reliability and reproducibility [2] [4].
  • Leverage Existing Methods: You can adapt the core parameters from established RP-HPLC methods [2] for new compounds by re-optimizing critical variables like mobile phase composition, pH, and gradient profile.

References

Azane hydroiodide storage conditions and shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Suggested Storage

Based on the chemical properties [1], the following table summarizes the key information and recommended storage conditions, which are inferred from standard practices for similar reactive chemicals.

Property Details
Chemical Name Azane; hydroiodide (Ammonium Iodide) [1]
CAS No. 12027-06-4 [1]
Appearance White crystalline powder [1]
Recommended Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Protect from light and moisture [2].

Stability & Shelf Life Determination

For a chemical like Ammonium Iodide, which is sensitive to light and moisture, shelf life is not a fixed number but depends on storage conditions and handling. The following guidance is based on general principles of chemical stability.

Aspect Considerations & Best Practices
General Shelf Life No specific data found. For precise dating, consult the Certificate of Analysis (CoA) from your supplier.
Key Degradation Risks Light: Can catalyze decomposition. Moisture: May cause caking or chemical breakdown. Air: Exposure can lead to oxidation [2].
Stability Monitoring Regularly inspect for physical changes (e.g., color change from white to yellow or brown, caking). This indicates decomposition and reduced purity [2].

Experimental Handling & Troubleshooting

Here are some common issues and solutions that you can format into FAQs for your support center.

FAQ 1: Why has the Ammonium Iodide powder changed color to yellow or brown?

  • Problem: The chemical has degraded due to exposure to light, air, or moisture.
  • Solution: Discard the degraded material. For new stocks, ensure the chemical is stored in a dark, airtight container, possibly with a desiccant. Consider purchasing in smaller quantities to ensure rapid use.

FAQ 2: How can I confirm the purity of Ammonium Iodide before a critical reaction?

  • Problem: Uncertainty about chemical potency for sensitive experiments.
  • Solution: If purity is critical, analytical techniques like titration or HPLC can be used to assess its current purity against a fresh standard. This is a core principle of analytical method development as seen in other pharmaceutical contexts [3] [4].

FAQ 3: What is the best way to handle Ammonium Iodide to ensure its longevity?

  • Problem: Need to maintain purity over time.
  • Solution: Practice good laboratory hygiene:
    • Weigh Quickly: Minimize the time the chemical is exposed to the air.
    • Use Tightly Sealed Containers: Always close the lid immediately after use.
    • Avoid Contamination: Never introduce wet spatulas into the container.

Forced Degradation Study Protocol

To objectively determine the stability of a chemical like Ammonium Iodide under various conditions, you can design a forced degradation study. The workflow below outlines this process.

Start Start: Prepare Ammonium Iodide Samples C1 Stress Conditions: • Acidic Hydrolysis • Basic Hydrolysis • Oxidative Stress • Thermal Stress • Photolytic Stress Start->C1 C2 Analytical Assessment (HPLC, TLC, etc.) C1->C2 C3 Data Analysis: Identify Degradation Products and Kinetics C2->C3 End End: Establish Shelf-life and Storage Conditions C3->End

Title: Forced Degradation Workflow

This methodology is standard for understanding the stability of drug substances [5]. Below is a proposed experimental outline:

  • Sample Preparation: Prepare multiple samples of Ammonium Iodide in controlled amounts.
  • Stress Conditions: Expose the samples to various stressful environments:
    • Acidic & Basic Hydrolysis: Suspend in solutions of HCl and NaOH at elevated temperatures (e.g., 40-60°C).
    • Oxidative Stress: Expose to hydrogen peroxide (H₂O₂) solutions.
    • Thermal Stress: Store solid powder in ovens at elevated temperatures (e.g., 40°C, 60°C).
    • Photolytic Stress: Expose to UV and visible light in a photostability chamber.
  • Analysis: At regular intervals, analyze the samples using a validated analytical method (e.g., HPLC) to monitor the formation of degradation products and the decrease in the parent compound [3].
  • Interpretation: The data will reveal which conditions cause the most degradation, helping to pinpoint the exact storage risks and establish a scientifically backed shelf life.

References

A Guide to Developing Your HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like azane hydroiodide, you will likely need to develop and validate your own HPLC method. Here is a general workflow and key parameters to consider, based on standard practices in pharmaceutical analysis [1] [2].

  • Method Development Workflow: The process typically involves sequential steps, often requiring iteration to optimize conditions.
  • Key Parameters to Define: Once a preliminary method is established, the following core parameters must be defined and validated.

HPLC_Method_Development Start Start Method Development ColumnSelect Select Stationary Phase (C18, CN, etc.) Start->ColumnSelect MobilePhase Optimize Mobile Phase (pH, Buffer, Organic Solvent) ColumnSelect->MobilePhase Gradient Choose Elution Mode (Isocratic or Gradient) MobilePhase->Gradient Detection Set Detection Parameters (Wavelength, etc.) Gradient->Detection Validate Method Validation Detection->Validate

Parameter Description Example from Literature (Other Compounds)
Column Stationary Phase The chemistry of the column packing material that dictates separation [2]. Alltima CN column (used for gliclazide & metformin) [1].
Mobile Phase Composition The solvent mixture that carries the sample through the column [2]. 20 mM ammonium formate buffer (pH 3.5) and acetonitrile (45:55, v/v) [1].

| Elution Mode | Isocratic: Constant solvent composition. Gradient: Solvent composition changes over time [2]. | The method for gliclazide & metformin uses an isocratic mode [1]. | | Detection Wavelength | The UV wavelength at which the analyte is measured. | 227 nm (for gliclazide & metformin) [1]. | | Validation Parameters | Tests to confirm the method is reliable and reproducible [1]. | Linearity, Precision, Accuracy, LOD, LOQ (all required by ICH guidelines) [1]. |

References

spectrophotometric detection of azane hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Spectrophotometric Detection

Spectrophotometry measures how much a chemical substance absorbs light by determining the intensity of light as a beam passes through a sample solution [1]. The core principle is the Beer-Lambert Law, which states that absorbance is proportional to the concentration of the absorbing species [1].

Many active pharmaceutical ingredients, including those containing amino groups, can be analyzed using this technique by measuring their intrinsic absorption of UV or visible light, often after a chemical reaction to form a colored complex [2] [3]. The general workflow for such an analysis is summarized below:

G Start Start Method Development A Identify Functional Groups (e.g., -NH₂ in azane) Start->A B Select Wavelength (λmax) via UV-Vis Scan A->B C Explore Derivatization (if low native absorbance) B->C D Optimize Reaction Conditions (pH, reagent concentration, time, temperature) C->D E Validate the Method (Linearity, Precision, Accuracy) D->E F Apply to Sample E->F

Key Considerations for Method Development

When developing a spectrophotometric method, especially for a compound that may not have strong native absorbance, the following aspects are critical:

Development Phase Key Activities Purpose & Goal
Wavelength Selection Scan standard solutions to find λmax [1] Ensure maximum sensitivity and minimal interference.
Derivatization React with a suitable agent (e.g., vanillin) to form a colored complex [2] Enable detection of compounds with weak UV absorption.
Condition Optimization Systematically vary pH, temperature, and reaction time [4] Achieve a stable, reproducible signal with maximum yield.
Method Validation Establish linearity range, precision, accuracy, LOD, LOQ [1] [5] Confirm the method is reliable and fit for its intended purpose.

Experimental Protocol for an Amine-Based Compound

The following is a generalized, adaptable protocol for the spectrophotometric determination of a compound containing a primary amino group, which is a key functional group in azane (hydrazine) [2].

  • Reagents and Solutions:

    • Standard Solution: Accurately weigh a reference standard of the analyte. Dissolve and dilute with a suitable solvent (e.g., methanol, water) to prepare a stock solution.
    • Derivatization Reagent: Prepare a solution of the chosen reagent. For example, a 1-2% w/v solution of vanillin in ethanol or methanol has been used to form colored Schiff's bases with primary amines [2].
    • Buffer Solution: Prepare a buffer appropriate for the derivatization reaction to maintain a constant pH.
  • Procedure:

    • Pipette aliquots of the standard or sample solution into a series of volumetric flasks.
    • Add a specified volume of the buffer solution to each flask.
    • Add a measured volume of the derivatization reagent to each flask.
    • Dilute the mixture to the mark with solvent and mix well.
    • Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., room temperature for 10-15 minutes) [2].
    • Measure the absorbance of the resulting solutions against a reagent blank at the predetermined wavelength of maximum absorption (λmax).
  • Calibration:

    • Prepare a series of standard solutions at different concentrations covering the expected range.
    • Subject them to the above procedure.
    • Plot a calibration curve of absorbance versus concentration, which should be linear (obey Beer's Law) within a specific range [2] [1].

Advanced Techniques for Complex Mixtures

For analyses in complex matrices like combined medications, simple zero-order spectrophotometry may not be sufficient. Advanced mathematical techniques can resolve overlapping spectra without physical separation [6] [5]:

  • Derivative Spectrophotometry: This technique uses first or higher derivatives of the absorbance spectrum with respect to wavelength to enhance resolution and eliminate background interference from other components [6].
  • Absorbance Ratio Method (Q-Absorbance): This method uses the ratio of absorbances at two selected wavelengths to determine the concentration of one component in the presence of another [6] [1].
  • Factorized Spectra and Resolution Models: These are powerful, software-assisted techniques that manipulate the zero-order spectra of mixtures. Methods like Absorbance Resolution (AR) and Induced Absorbance Resolution (IAR) can isolate the spectrum of individual components, functioning as a mathematical form of purification [5].

References

Azane hydroiodide vs other ammonium salts reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity of Ammonium Salts

The table below summarizes the reactivity of different types of ammonium salts based on available information.

Ammonium Salt Type General Reactivity & Characteristics Key Experimental Findings
Simple Ammonium Salts (e.g., NH₄Cl, NH₄NO₃) [1] [2] Water-soluble; mild acidity; proton donors in acid-base reactions; decompose with strong base to release NH₃ [1] [2]. Uptake coefficient of Methylamine (MA) on NH₄Cl at 298 K: (2.29 ± 0.28) × 10⁻³ [3].
Ammonium Salts with Polyatomic Anions (e.g., (NH₄)₂SO₄, NH₄HSO₄) [3] Anion influences reactivity; can participate in exchange or acid-base reactions. Uptake coefficient of MA on (NH₄)₂SO₄: (6.30 ± 1.03) × 10⁻³; on NH₄HSO₄ (acid-base reaction): (1.78 ± 0.36) × 10⁻² [3].
Quaternary Ammonium Salts (e.g., Tetramethylammonium Iodide) [4] [5] [1] Positively charged nitrogen with four organic groups; high stability; higher melting points; used as phase-transfer catalysts [5] [1]. Undergo photoredox-catalyzed reactions to generate α-ammonio radicals for synthesizing new ammonium salts and bioactive molecules [5].

Experimental data suggests a linear free energy relationship for reactions involving methylamine and certain ammonium salts (NH₄Cl, (NH₄)₂SO₄, NH₄NO₃), where the natural logarithm of the uptake coefficient correlates with the electrostatic potential of the hydrogen atom in the NH₄⁺ group [3].

Detailed Experimental Protocols

Here are methodologies from key studies to help guide your experimental design.

Investigating Heterogeneous Uptake and Reactions

This protocol is based on a study investigating the uptake of methylamine onto various ammonium salts [3].

  • Apparatus: Knudsen cell reactor coupled to a quadrupole mass spectrometer. An in situ Raman spectrometer can be used for additional characterization.
  • Procedure:
    • The solid ammonium salt sample is placed in the Knudsen cell.
    • The reactor is evacuated to a high vacuum.
    • Methylamine gas is introduced into the system.
    • The mass spectrometer monitors the decrease in gas-phase methylamine concentration as it is taken up by the solid salt.
    • The uptake coefficient is calculated from the measured rate of pressure drop in the reactor.
  • Key Measurements:
    • Uptake Coefficient (γ): A measure of the probability that a gas-surface collision leads to uptake. Calculated as: γ = (Number of molecules taken up by the surface) / (Total number of surface collisions).
    • The specific uptake coefficients for different salts can be compared to assess relative reactivity [3].
Photoredox-Catalyzed Derivatization

This method describes functionalizing stable quaternary ammonium salts [5].

  • Reaction Setup:
    • Prepare a reaction mixture containing the α-haloalkyl quaternary ammonium salt, an olefin, and a photoredox catalyst in an appropriate solvent.
    • Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
    • Irradiate the mixture with visible light to initiate the photoredox cycle.
  • Key Steps:
    • The photoredox catalyst, upon absorbing light, facilitates the generation of a distonic α-ammonio radical from the ammonium salt.
    • This radical intermediate then reacts with the olefin to form a new carbon-carbon bond.
  • Work-up and Analysis:
    • After the reaction is complete, the mixture is concentrated.
    • The products (new quaternary ammonium salts) can be isolated and purified using techniques like column chromatography.
    • Products are characterized using NMR spectroscopy, mass spectrometry, etc. [5].

Experimental Workflow for Reactivity Studies

The diagram below outlines a generalized workflow for studying ammonium salt reactivity, incorporating elements from the protocols above.

Start Start: Define Reactivity Question A1 Select Ammonium Salts • Simple (e.g., NH₄Cl) • With complex anions (e.g., (NH₄)₂SO₄) • Quaternary (e.g., Tetramethylammonium) Start->A1 A2 Choose Reaction Type & Protocol A1->A2 B1 Heterogeneous Uptake (Knudsen Cell) A2->B1 B2 Solution-Phase Derivatization (Photoredox Catalysis) A2->B2 C1 Prepare Solid Salt Sample B1->C1 C2 Mix Salts, Olefin, & Catalyst in Solvent B2->C2 D1 Expose to Reactant Gas (e.g., Methylamine) C1->D1 D2 Irradiate with Visible Light under Inert Atmosphere C2->D2 E1 Monitor Gas-Phase Concentration (Mass Spectrometry) D1->E1 E2 Quench Reaction and Work-up Mixture D2->E2 F1 Calculate Uptake Coefficient (γ) E1->F1 F2 Isolate and Purify Products E2->F2 G Characterize Products (NMR, MS, Raman, etc.) F1->G F2->G End Compare Data & Conclude G->End

Guidance for Further Research

The available information has limitations. To build a more complete guide, you may need to consult specialized chemical databases and primary literature.

  • Search for "Ammonium Iodide": Focus your searches on ammonium iodide (NH₄I) instead of the less common "azane hydroiodide" name.
  • Consult Specialized Databases: Use platforms like Reaxys or SciFinder to find physicochemical properties, reaction data, and spectroscopic information for NH₄I and other salts.
  • Deep Literature Review: Search for journal articles on the specific reactivity of ammonium iodide in organic synthesis or its behavior in solid-state reactions.

References

validating azane hydroiodide synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Clarification of "Azane Hydroiodide"

The term "azane" is the IUPAC systematic name for ammonia (NH₃) [1]. Therefore, "azane hydroiodide" is understood in chemical literature as ammonium iodide (NH₄I) [2].

One source refers to a different, more complex compound using the name "λ⁵-azane" in a historical context, but this is not relevant to the simple ammonium salt [3]. For the purpose of sourcing materials or existing protocols, searching for "ammonium iodide" will yield more comprehensive results.

Available Data on Ammonium Iodide (NH₄I)

The table below summarizes the key physicochemical properties of Ammonium Iodide from a chemical supplier's data sheet [2].

Property Value
Chemical Name Azane; hydroiodide (understood as Ammonium Iodide)
CAS Number 12027-06-4 [2]
Molecular Formula NH₄I [2]
Molecular Weight 144.94 g/mol [2]
Appearance White crystalline powder [2]
Density 2.514 g/cm³ [2]
Melting Point 551 °C [2]

Synthesis and Validation Insights from Related Compounds

While direct synthesis methods for ammonium iodide were not detailed in the search results, insights can be drawn from related chemistry and modern green synthesis principles.

  • Relevant Synthetic Application: Ammonium iodide (NH₄I) is used in copper-mediated cyanation reactions, where it serves a dual function as both an iodide source and the nitrogen atom donor for the cyano group (CN) formation [2]. This demonstrates its utility in sophisticated synthetic protocols.
  • Modern Synthesis Principles: Recent research on synthesizing azines (a class of compounds containing the C=N-N=C group) highlights a strong trend toward green chemistry protocols [4] [5]. This includes:
    • Mechanochemical grinding, which avoids solvents and reduces reaction times [5].
    • Using drop-of-acid catalysts in condensation reactions [4].
  • Validation Techniques: The structural confirmation of newly synthesized compounds, even known ones, relies on a standard battery of analytical techniques [4] [5]. The workflow below illustrates a typical validation process.

Start Synthesized Compound Step1 LC-MS Analysis Start->Step1 Step2 NMR Spectroscopy (¹H, ¹³C) Step1->Step2 Step3 FTIR Spectroscopy Step2->Step3 Step4 Elemental Analysis (CHN) Step3->Step4 Step5 Single Crystal X-ray Diffraction Step4->Step5 End Validated Structure Step5->End

Guidance for Your Comparative Guide

Given the limited specific data on NH₄I synthesis, here is a potential path forward for creating your guide:

  • Refine the Search: Focus your research on the synthesis of "ammonium iodide". A common laboratory method involves the neutralization reaction between hydroiodic acid (HI) and ammonia (NH₃), but you should seek out documented protocols.
  • Establish a Green Baseline: When comparing synthesis methods, you can position modern mechanochemical or catalyst-assisted methods [4] [5] against traditional approaches (e.g., aqueous solution with prolonged heating) based on metrics like:
    • Reaction time
    • Yield (%)
    • Environmental factor (E-factor)
    • Energy consumption
  • Define Validation Rigor: As shown in the diagram, your guide should insist on comprehensive analytical data for any claimed synthesis. The parameters in the table above (e.g., melting point) also serve as key validation benchmarks [2].

References

A Framework for NMR Characterization in Research

Author: Smolecule Technical Support Team. Date: February 2026

For a research-grade characterization of a compound like azane hydroiodide, a single NMR experiment is often insufficient. The validation cross framework, established in drug discovery, provides a systematic approach to confirm a molecular interaction by addressing four critical properties [1]. This framework ensures that observations are due to a true interaction and not an artifact.

The workflow for this rigorous validation is summarized in the diagram below:

G Start Start Validation LI Ligand Integrity Start->LI PI Protein Integrity LI->PI BL Binding Effects on the Ligand PI->BL BP Binding Effects on the Protein BL->BP Validated Interaction Validated BP->Validated

Experimental Protocols for Comprehensive Validation

To address each quadrant of the validation cross, specific NMR experiments are employed. The table below outlines the purpose and key experiments for each validation pillar [1].

Validation Pillar Primary Purpose Key NMR Experiments & Techniques
Ligand Integrity Confirm the ligand's identity, purity, concentration, and solubility in the sample. [1] Standard 1H NMR to verify structure and detect impurities. Diffusion-ordered spectroscopy (DOSY) to check for aggregation.
Protein Integrity Ensure the macromolecule is properly folded, not aggregated, and stable at the experimental concentration. [1] 2D 1H-15N HSQC to monitor protein fingerprint and folding.
Binding Effects on Ligand Detect that the ligand is physically interacting with the macromolecular target. [1] Saturation Transfer Difference (STD) NMR. WaterLOGSY.
Binding Effects on Protein Observe changes in the protein's structure or dynamics upon ligand binding. [1] Chemical Shift Perturbation (CSP) in 2D 1H-15N HSQC spectra.

References

Mass Spectrometry Validation in Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Ultra-high-resolution mass spectrometry (UHRMS) with Fourier transform instruments, such as Orbitrap and FTICR, plays a crucial role in modern pharmaceutical analysis due to its high resolving power, mass accuracy, and dynamic range. These instruments are vital for tasks like unambiguous molecular formula assignment and trace analysis in complex mixtures [1].

For a validation study, the core methodology typically follows established international guidelines. The table below summarizes key validation parameters and what they entail, based on examples from the search results [2] [3]:

Validation Parameter Description & Purpose
Specificity/Selectivity Ability to accurately measure the analyte in the presence of other components like excipients or impurities [2].
Linearity & Range Demonstrated by the correlation coefficient (e.g., 1.000) over a specified concentration range (e.g., 25-200% of target) [3].
Precision Repeatability of measurements; often reported as %RSD (Relative Standard Deviation) for method precision [3].
Accuracy Closeness of measured value to true value; established through recovery studies [2] [3].
Limit of Detection (LOD) / Quantification (LOQ) Lowest concentration that can be detected or reliably quantified. Must be below acceptable impurity limits [2].
Robustness Capacity of the method to remain unaffected by small, deliberate variations in method parameters [2] [3].

Example Experimental Protocol

While not for azane hydroiodide itself, the search yielded a detailed, validated protocol for determining similar mutagenic impurities (organic azides) in sartan-based pharmaceuticals. This can serve as a concrete model for designing your own experiments [2].

  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Chromatography:
    • Column: HALO C8 column.
    • Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
    • Separation: Achieves separation of three organic azido impurities (AZBC, AZBT, AZTT).
  • Mass Spectrometry:
    • Ionization: Positive electrospray ionization (ESI).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Sample Preparation: Noted as simple and industry-friendly, though specific steps are not detailed in the abstract [2].
  • Validation: The method was fully validated per ICH Q2(R1) guidelines, meeting criteria for all parameters listed in the table above [2].

Visualizing a Generic Validation Workflow

The following diagram outlines a logical workflow for developing and validating a mass spectrometry method, synthesizing the general principles from the search results.

Start Method Development A Define Analytical Goal (e.g., Impurity Quantification) Start->A B Select MS Technique & Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Establish Specificity C->D E Determine Linear Range and Sensitivity (LOD/LOQ) D->E F Assess Precision (Repeatability) E->F G Assess Accuracy (Recovery Studies) F->G H Test Robustness G->H End Validated Method H->End

Suggestions for Finding Specific Information

Since direct data on azane hydroiodide was not available, here are steps you can take to find more targeted information:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed. Try search terms such as "azane hydroiodide HPLC-MS method," "hydriodic acid salt mass spectrometry," or the specific CAS number of the compound.
  • Consult Related Literature: Look for mass spectrometry studies on similar organic ammonium salts or iodine-containing compounds. The analytical principles and challenges may be comparable.
  • Review General Guidelines: Deeply familiarize yourself with the ICH Q2(R1) "Validation of Analytical Procedures" guideline and other relevant pharmacopoeial chapters (e.g., USP <1225>) which form the basis of any validation protocol [2].
  • Explore Technique Focus: Given the need for high sensitivity and specificity in impurity testing highlighted in the search results [2], focusing your comparison on highly sensitive techniques like LC-MS/MS or UHRMS would be most appropriate.

References

comparative reactivity of azane hydroiodide in click chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Click Chemistry Reagents

The table below summarizes key findings from a comparative study on reagents used in activity-based protein profiling (ABPP), a common application of tandem click chemistry labeling [1].

Reagent / Condition Type Key Finding on Efficiency Optimal Concentration Signal-to-Background Ratio Key Advantage Key Limitation
Ligand: TBTA (4) [1] Cu(I)-catalyzed Slightly worse performance than others [1] 50 μM (low) [1] Good with low alkyne tag concentration [1] Widely used and studied [1] Limited solubility [1]
Ligand: THPTA (5) [1] Cu(I)-catalyzed Good performance, no substantial difference from BTTAA [1] 50 μM or 2 mM (high) [1] Good with low alkyne tag concentration [1] Good water solubility; performs well at high concentrations [1] -
Ligand: BTTAA (6) [1] Cu(I)-catalyzed Good performance, higher kinetics reported in other studies [1] 50 μM or 2 mM (high) [1] Good with low alkyne tag concentration [1] Good water solubility; high ligand:copper ratio lowers background [1] -
Strain-Promoted (BCN 2) [1] Copper-free Poor efficiency, high non-specific staining [1] 5 μM (very low) [1] Low (high background) [1] Avoids copper toxicity [1] Thiol-yne reaction with cysteines causes high background [1]

Experimental Protocols for Key Findings

Protocol 1: Comparing Ligands in Cu(I)-Catalyzed Click Chemistry

This methodology was used to generate the data comparing TBTA, THPTA, and BTTAA [1].

  • 1. Probe Incubation: Incubate RAW264.7 macrophage cells with 5 μM azide-containing activity-based probe (azido-E-64) for 1 hour [1].
  • 2. Cell Lysis: Wash cells to remove free probe and lyse using a buffer compatible with click chemistry (e.g., sodium phosphate or HEPES buffer). Avoid Tris, imidazole, tricine, and citrate buffers as they decrease efficiency. Use mild, non-ionic detergents; strong ionic detergents like SDS have a negative effect [1].
  • 3. Click Reaction Setup: In the proteome lysate, perform the Cu(I)-catalyzed click reaction with the following components [1]:
    • Fluorescent Alkyne Tag: Use a low concentration (e.g., 5 μM of terminal alkyne 3) for better signal-to-background ratio.
    • Copper Source: 1 mM CuSO₄.
    • Ligand: Test ligands (TBTA, THPTA, BTTAA) at low (50 μM) and high (2 mM) concentrations.
    • Reducing Agent: Include a reducing agent like sodium ascorbate to generate and maintain Cu(I).
  • 4. Analysis: Analyze the labeled proteins by SDS-PAGE with in-gel fluorescence detection [1].
Protocol 2: Optimizing Strain-Promoted (Copper-Free) Click Chemistry

This protocol outlines steps to mitigate the high background associated with copper-free methods [1].

  • Steps 1 & 2: Identical to Protocol 1 (Probe Incubation and Cell Lysis) [1].
  • 3. Cysteine Blocking (Critical Step): Pre-treat the lysate with iodoacetamide to block free cysteines. This minimizes non-specific background labeling via thiol-yne reactions [1].
  • 4. Click Reaction: React the lysate with a low concentration (5 μM) of the strained alkyne fluorescent tag (e.g., BCN derivative 2) [1].
  • 5. Analysis: Analyze by SDS-PAGE with in-gel fluorescence detection [1].

Experimental Workflow Diagram

The following diagram illustrates the core tandem labeling workflow used in the cited studies [1].

G LiveCell Live Cells/Organism Step1 Step 1: In situ Labeling LiveCell->Step1 ABP Azide-Modified ABP ABP->Step1 LabeledProt Labeled Protein Targets Step1->LabeledProt Lysis Cell Lysis LabeledProt->Lysis Lysate Cell Lysate Lysis->Lysate Step2 Step 2: Click Chemistry Lysate->Step2 CC_Cu CuAAC Reaction (Alkyne Tag, Cu(I), Ligand) Step2->CC_Cu CC_Strain SPAAC Reaction (Strained Alkyne Tag) Step2->CC_Strain Detection Detection & Analysis CC_Cu->Detection CC_Strain->Detection Invis

Key Experimental Considerations

  • Lysis Buffer is Critical: The choice of lysis buffer significantly impacts click chemistry efficiency. Sodium phosphate or HEPES buffers are recommended, while Tris buffer should be avoided as it acts as an inhibitory ligand for Cu(I) [1].
  • Detergent Choice: Use mild, non-ionic detergents for lysis. Strong ionic detergents like SDS or deoxycholate, as well as high concentrations of urea, dramatically reduce the efficiency of the subsequent click reaction [1].
  • Copper-Catalyzed is Preferred for Lysates: For most tandem ABPP workflows in cell lysates, Cu(I)-catalyzed click chemistry outperforms the strain-promoted version, providing clearer target detection with lower background [1].

References

Azane hydroiodide performance in pharmaceutical applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and a Pharmaceutical Application

The table below summarizes the basic information for Azane hydroiodide, which is more commonly known as Ammonium iodide.

Property Description
Chemical Name Azane; hydroiodide [1]
Common Name Ammonium iodide [1]
CAS No. 12027-06-4 [1]
Molecular Formula NH4I [1]
Appearance White crystalline powder [1]
Key Application Dual-functional reagent in copper-mediated cyanation reactions [1]

Azane hydroiodide (Ammonium iodide) serves as a dual-functional reagent in copper-mediated reactions for synthesizing nitriles from aryl boronic acids, organosilanes, and electron-rich arenes [1]. It provides both the iodide source for an initial iodination step and the nitrogen atom for the final cyano group (-C≡N), using DMF as the carbon source [1].

The diagram below illustrates this two-step reaction mechanism.

G A Aryl Boronic Acid or Organosilane B Iodo Intermediate A->B  Step 1: Iodination C Nitrile Product B->C  Step 2: Cyanation NH4I NH₄I (Ammonium Iodide) NH4I->B NH4I->C Cu Copper Salt Cu->B Cu->C DMF DMF DMF->C

References

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Physical Description

Ammonium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999)

Color/Form

COLORLESS CUBIC CRYSTALS
WHITE TETRAGONAL CRYSTALS OR GRANULAR POWDER

Boiling Point

220 °C (VACUUM)

Density

2.56 at 68 °F (USCG, 1999)
2.514 @ 25 °C

Odor

ODORLESS

Melting Point

551 °C SUBLIMES

UNII

OZ8F027LDH

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 50 of 54 companies with hazard statement code(s):;
H315 (96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 MM HG @ 210.9 °C

Pictograms

Irritant

Irritant

Other CAS

12027-06-4

Dates

Last modified: 08-15-2023

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